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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(Tetrahydro-2H-pyran-4-yl)glycine

For Researchers, Scientists, and Drug Development Professionals Executive Summary N-(Tetrahydro-2H-pyran-4-yl)glycine is a non-canonical amino acid derivative that incorporates a tetrahydropyran (THP) ring, a common moti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Tetrahydro-2H-pyran-4-yl)glycine is a non-canonical amino acid derivative that incorporates a tetrahydropyran (THP) ring, a common motif in medicinal chemistry for its ability to improve pharmacokinetic properties. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, which are critical determinants of its behavior in biological systems and its viability as a drug candidate. While experimental data for this specific molecule is limited, this document, written from the perspective of a Senior Application Scientist, synthesizes theoretical predictions with established, field-proven experimental protocols for their determination. We will explore aqueous solubility, acid-base dissociation constants (pKa), and lipophilicity (LogP/LogD), explaining the structural basis for predicted values and detailing robust methodologies for their empirical validation. This guide is designed to equip researchers with the foundational knowledge and practical workflows necessary to characterize N-(Tetrahydro-2H-pyran-4-yl)glycine and similar molecules, thereby accelerating rational drug design and development.

Molecular Profile

Understanding the fundamental structure of N-(Tetrahydro-2H-pyran-4-yl)glycine is the first step in predicting its physicochemical behavior.

  • Chemical Structure:

  • IUPAC Name: (tetrahydro-2H-pyran-4-yl)glycine[1]

  • CAS Number: 933736-93-7[1]

  • Molecular Formula: C₇H₁₃NO₃

  • Molecular Weight: 159.19 g/mol [1]

The molecule is zwitterionic at physiological pH, containing a secondary amine, a carboxylic acid, and a cyclic ether (the tetrahydropyran ring). These functional groups are the primary drivers of its key physicochemical properties.

Aqueous Solubility

Aqueous solubility is a critical parameter that directly influences a drug's absorption and distribution in vivo.[2] Insufficient solubility can lead to poor bioavailability and hinder the development of intravenous formulations.[3]

Theoretical Considerations & Predictions

N-(Tetrahydro-2H-pyran-4-yl)glycine possesses both hydrophilic and lipophilic features.

  • Hydrophilic Contributions: The glycine moiety, with its ionizable carboxylic acid and amine groups, can form strong hydrogen bonds with water.

  • Lipophilic Contributions: The tetrahydropyran (THP) ring is a non-polar, cyclic ether. While the ether oxygen can act as a hydrogen bond acceptor, the overall ring structure contributes to the molecule's lipophilicity.

Given that glycine itself is very soluble in water (approximately 250 mg/mL at 25°C), the addition of the moderately lipophilic THP ring is expected to decrease aqueous solubility.[4][5] However, the presence of the ionizable groups suggests that the compound will still retain moderate to good aqueous solubility, particularly at pH values where it is in its charged, zwitterionic form. The solubility is expected to be lowest near its isoelectric point (pI) and increase at more acidic or basic pH values.

Recommended Experimental Protocol: Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7] This technique measures the thermodynamic solubility of a compound once a saturated solution has reached equilibrium.[3]

Methodology:

  • Preparation: Add an excess amount of solid N-(Tetrahydro-2H-pyran-4-yl)glycine to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[6]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][8]

  • Separation: Separate the undissolved solid from the solution. This is best achieved by first centrifuging the sample to pellet the excess solid, followed by filtering the supernatant through a low-binding syringe filter (e.g., 0.45 µm PTFE).[3][9]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[9]

  • Reporting: Express the solubility in units of mg/mL or µg/mL.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to buffer B Agitate at constant T (24-72 hours) A->B C Centrifuge sample B->C D Filter supernatant (0.45 µm filter) C->D E Analyze filtrate via HPLC-UV D->E F Quantify against calibration curve E->F

Caption: Workflow for the shake-flask solubility assay.

Acid-Base Dissociation (pKa)

The pKa values define the pH at which a molecule's ionizable groups are 50% protonated and 50% deprotonated.[10] For N-(Tetrahydro-2H-pyran-4-yl)glycine, the pKa of the carboxylic acid (pKa₁) and the secondary amine (pKa₂) dictate its charge state across the physiological pH range, which profoundly impacts its solubility, membrane permeability, and target binding.[11]

Theoretical Considerations & Predictions
  • pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid in glycine is approximately 2.34.[12] The tetrahydropyran substituent is weakly electron-withdrawing, which may slightly lower this pKa value. A predicted pKa₁ would be in the range of 2.1 - 2.4 .

  • pKa₂ (Secondary Amine): The pKa of the amino group in glycine is about 9.69.[12] The THP ring attached to the nitrogen will influence this value. A secondary amine is generally slightly more basic than a primary amine. Therefore, the pKa₂ is predicted to be slightly higher than that of glycine, likely in the range of 9.8 - 10.2 .

Recommended Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[13] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[12][14]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of N-(Tetrahydro-2H-pyran-4-yl)glycine in deionized, degassed water to a known concentration (e.g., 1-10 mM).[13]

  • Acidification: Acidify the solution to a low starting pH (e.g., pH 1.5-2.0) using a standardized strong acid (e.g., 0.1 M HCl).[13] This ensures both functional groups are fully protonated.

  • Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[13] Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[15]

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).[12] Specifically, pKa₁ is the pH at which 0.5 equivalents of base have been added, and pKa₂ is the pH at which 1.5 equivalents have been added.

Titration Curve and pKa Determination

G Titration Concept Diagram cluster_axes Titration Concept Diagram A B C pKa1 D E pI F G pKa2 H I X_axis_start 0 X_axis_mid1 0.5 X_axis_mid2 1.0 X_axis_mid3 1.5 X_axis_end 2.0 Equivalents of OH- Y_axis_start 2 Y_axis_mid pH Y_axis_end 12 spline_curve pKa1_line_y pKa1_line_x pKa2_line_y pKa2_line_x

Caption: Idealized titration curve showing pKa determination.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master parameter in drug discovery, influencing absorption, distribution, metabolism, excretion (ADME), and toxicity.[2][11][16] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Theoretical Considerations & Predictions

The zwitterionic nature of N-(Tetrahydro-2H-pyran-4-yl)glycine means its lipophilicity will be highly pH-dependent.

  • LogP (for the neutral species): The LogP value represents the partitioning of the uncharged form of the molecule. Given the THP ring, the LogP is expected to be higher than that of glycine (-3.21) but still relatively low, likely in the range of -1.5 to -0.5 .

  • LogD₇.₄: At physiological pH (7.4), the molecule will exist predominantly as a zwitterion. This charged state significantly increases its affinity for the aqueous phase, resulting in a much lower distribution coefficient. The LogD at pH 7.4 is predicted to be significantly lower than the LogP, likely in the range of -3.0 to -2.0 .

Recommended Experimental Protocol: HPLC-Based Method

While the shake-flask method can be used, it is often time-consuming.[17] A modern, high-throughput alternative uses reversed-phase high-performance liquid chromatography (RP-HPLC) to estimate LogP.[18][19] This method correlates a compound's retention time on a non-polar column with the known LogP values of a set of standard compounds.[17][20]

Methodology:

  • System Setup: Use an RP-HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Calibration: Prepare a set of well-characterized standard compounds with known LogP values that span the expected range of the test compound.

  • Standard Analysis: Inject each standard and record its retention time (t_R). Calculate the capacity factor (k') for each standard.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. A linear relationship should be observed.[17]

  • Sample Analysis: Inject the N-(Tetrahydro-2H-pyran-4-yl)glycine sample under the identical chromatographic conditions and determine its retention time and log k'.

  • LogP Calculation: Interpolate the log k' of the test compound onto the calibration curve to determine its LogP value.[17]

  • LogD Determination: To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase is buffered to that pH, and the same procedure is followed.[21]

Summary of Physicochemical Properties

The table below summarizes the predicted properties and provides a space for experimentally determined values, which are essential for building a complete profile of the molecule.

PropertyPredicted ValueExperimental ValueRecommended MethodImportance in Drug Discovery
Molecular Weight 159.19 g/mol N/ACalculationInfluences diffusion and size-based interactions.
Aqueous Solubility Moderate to GoodShake-FlaskAffects absorption, bioavailability, and formulation.[2]
pKa₁ (Acid) 2.1 – 2.4Potentiometric TitrationGoverns charge state, solubility, and receptor binding.[11]
pKa₂ (Base) 9.8 – 10.2Potentiometric TitrationGoverns charge state, solubility, and receptor binding.[11]
LogP -1.5 to -0.5HPLC-based MethodMeasures intrinsic lipophilicity; impacts permeability and metabolism.[16]
LogD at pH 7.4 -3.0 to -2.0HPLC-based MethodPredicts lipophilicity at physiological pH; key for ADME properties.[22]

Conclusion

The physicochemical properties of N-(Tetrahydro-2H-pyran-4-yl)glycine are a delicate balance of its hydrophilic amino acid backbone and its lipophilic tetrahydropyran moiety. The predictions outlined in this guide suggest a molecule with good aqueous solubility and a strongly pH-dependent lipophilicity profile, characteristics often sought in drug candidates to balance biological activity with favorable ADME properties.[23][24] However, these predictions must be confirmed through rigorous experimental validation. The protocols detailed herein for solubility, pKa, and LogD determination represent robust, industry-standard methods for generating the high-quality data needed to make informed decisions in the drug discovery and development pipeline.[25] A thorough understanding and empirical characterization of these core properties are indispensable for unlocking the full therapeutic potential of this and similar novel chemical entities.

References

  • ADME Properties in Drug Discovery. BioSolveIT. Available from: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. Available from: [Link]

  • Preliminary ADMET Prediction. Creative Biolabs. Available from: [Link]

  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. Available from: [Link]

  • What are the physicochemical properties affecting drug distribution? (2025, May 21). Pharmanovia. Available from: [Link]

  • Coutinho, A. L., et al. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Available from: [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). ACS Publications. Available from: [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). RA Journals. Available from: [Link]

  • Coutinho, A. L., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]

  • Artificial Intelligence in ADME Property Prediction. (2021). PubMed. Available from: [Link]

  • ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation. (2023). ACS Publications. Available from: [Link]

  • High throughput HPLC method for determining Log P values. (2003). Google Patents.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Available from: [Link]

  • Chiang, P. C., & Hu, Y. (2011). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available from: [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. Available from: [Link]

  • Dobson, C. M., & Winter, N. S. (2019). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Science and Education Publishing. Available from: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

  • Amino acid titration. Al al-Bayt University. Available from: [Link]

  • Determination of The Pka Values of An Amino Acid. Scribd. Available from: [Link]

  • Development of large scale synthesis of tetrahydropyran glycine, a precursor to the HCV NS5A inhibitor BMS-986097. (2016). ResearchGate. Available from: [Link]

  • Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. (2021, July 25). YouTube. Available from: [Link]

  • 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem. Available from: [Link]

  • (s)-N-Fmoc-alpha-(tetrahydro-2H-pyran-4-yl)glycine. Cusabio. Available from: [Link]

  • N-(2-Furoyl)Glycine. PubChem. Available from: [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (2013). Google Patents.
  • Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. (2024). ResearchGate. Available from: [Link]

  • Solubility Data of Glycine in Water and Justification of Literature Results: A Review. (2020, June 27). Asian Journal of Chemistry. Available from: [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. (2013, July 26). Arabian Journal of Chemistry. Available from: [Link]

  • 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. (2012, June 15). PubMed. Available from: [Link]

Sources

Exploratory

Engineering Conformational Rigidity: The Biological Activity of Tetrahydropyran-Containing Amino Acids

Executive Summary As a Senior Application Scientist, I view the integration of unnatural amino acids into drug discovery not merely as a synthetic exercise, but as a deliberate modulation of physicochemical space. Tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I view the integration of unnatural amino acids into drug discovery not merely as a synthetic exercise, but as a deliberate modulation of physicochemical space. Tetrahydropyran-containing amino acids (THP-AAs) represent a masterclass in this approach. By substituting a standard aliphatic ring (like cyclohexane) or a flexible linear ether with a rigid tetrahydropyran (THP) core, we fundamentally alter the entropic penalty of receptor binding while simultaneously optimizing the molecule's pharmacokinetic profile[1].

This technical guide dissects the biological activity of THP-AAs, exploring the causality behind their design, their profound impact on neuropharmacology and antimicrobial peptidomimetics, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Tetrahydropyran Advantage

Why choose a THP ring over a carbocycle in amino acid design? The causality is rooted in three E-E-A-T principles of medicinal chemistry:

  • Entropic Pre-organization: THP is a conformationally restrained ether. By locking the amino acid backbone into a specific chair conformation, we reduce the entropic cost of binding to the target receptor[1].

  • Bioisosteric Polarity: As a bioisostere of cyclohexane, THP introduces a polar oxygen heteroatom. This subtle decrease in lipophilicity (lowering logD) improves aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing steric bulk[1].

  • Hydrogen Bonding Potential: The oxygen atom provides an additional point of contact as a hydrogen bond acceptor, often yielding tighter drug-enzyme or drug-receptor binding interactions compared to carbocyclic analogs[1].

G THP Tetrahydropyran (THP) Amino Acid Core Rigidity Conformational Rigidity (Entropy Reduction) THP->Rigidity HBA Oxygen Heteroatom (H-Bond Acceptor) THP->HBA Lipophilicity Lower Lipophilicity (vs. Cyclohexane) THP->Lipophilicity Receptor Enhanced Target Affinity (e.g., iGluR, Integrins) Rigidity->Receptor HBA->Receptor ADME Improved ADME Profile (Optimized logD) Lipophilicity->ADME

Logical flow of THP-AA bioisosteric advantages in drug design.

Biological Activity Profiles

Neuropharmacology: The Dysiherbaine Paradigm

The most striking example of THP-AA biological activity is found in [2], a novel amino acid isolated from the marine sponge Dysidea herbacea[3]. DH features a densely functionalized THP ring containing four contiguous cis-stereocenters and a glutamic acid appendage[2][3].

Biologically, DH is the most potent epileptogenic excitatory amino acid identified to date[2]. It acts as a highly selective agonist for non-NMDA type ionotropic glutamate receptors (iGluRs), exhibiting approximately 50-fold selectivity for Kainate (KA) receptors over AMPA receptors[3]. The rigid THP core perfectly mimics the spatial arrangement of glutamate, locking the pharmacophore into the active conformation required to trigger rapid excitatory synaptic transmission[3].

Antimicrobial Peptidomimetics: Sugar Amino Acids (SAAs)

Beyond neuropharmacology, pyranoid sugar amino acids (SAAs)—where carboxylic acid and amine groups are installed on a THP ring—serve as excellent building blocks for peptidomimetics[4]. The THP oxygen actively participates in intramolecular hydrogen bonding, dictating the secondary structure of the resulting peptide[4]. When incorporated into cyclic cationic antimicrobial peptides (CAPs), these THP-AAs enhance resistance to proteolytic degradation while maintaining the specific conformations (like beta-turns) necessary to bind integrins or disrupt bacterial cell membranes[4].

Quantitative Data: Receptor Affinity and Biological Activity

To objectively compare the biological efficacy of THP-AAs, the following table summarizes key quantitative binding data from authoritative literature.

Compound / ScaffoldTarget Receptor / OrganismBiological Activity (IC50 / MIC)Selectivity / Notes
Dysiherbaine (DH) Kainate (KA) Receptor33 nM~50-fold selective for KA over AMPA[2]
Dysiherbaine (DH) AMPA Receptor230 nMPotent epileptogenic agent[2]
Pyranoid SAA Cyclic Peptides Integrin αVβ31.49 μMAnti-angiogenic potential[4]
Pyranoid SAA Cyclic Peptides Integrin αIIbβ3384 nMPlatelet aggregation inhibition[4]
THP-based Thiodisaccharides Galectin-3 ProteinLow nanomolarFibrosis target mimics[5]

Experimental Protocols: Synthesis & Validation

To ensure trustworthiness and reproducibility, the following protocols describe the synthesis of the THP-AA core and its subsequent biological validation. Every step is designed as a self-validating system.

Protocol 1: Stereoselective Synthesis of the THP-AA Core

Causality: Traditional epoxidation/ring-opening strategies often yield poor diastereoselectivity when establishing contiguous stereocenters on a pyran ring. We utilize[2][6] because it exploits a rigid cyclic transition state anchored by an allylic carbamate, ensuring the simultaneous and stereospecific syn-addition of the amino and hydroxyl groups.

  • Substrate Preparation: Convert tri-O-acetyl-D-galactal to the corresponding allylic carbamate via microwave-accelerated indium-catalyzed Ferrier rearrangement[2].

  • Tethered Aminohydroxylation: Treat the allylic carbamate with catalytic osmium tetroxide (OsO₄) and a stoichiometric reoxidant in a biphasic solvent system (t-BuOH/H₂O)[3].

  • Reaction Monitoring: Monitor via LC-MS. The tethered nature of the carbamate forces the OsO₄ to attack from the sterically hindered face, yielding the syn-amino diol with >20:1 diastereoselectivity.

  • Cleavage and Protection: Hydrolyze the cyclic carbamate using mild basic conditions (LiOH) and immediately protect the resulting free amine with a Boc or Fmoc group for downstream peptide coupling[6].

Protocol 2: Radioligand Binding Assay for iGluR Affinity (Self-Validating System)

Causality: To confirm that the synthesized THP-AA functionally mimics glutamate, we measure its ability to displace [³H]-kainate from rat brain membrane preparations[2].

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g, discard the supernatant, and resuspend the pellet to remove endogenous glutamate.

  • Assay Setup: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of [³H]-kainate (final concentration 5 nM), and 50 μL of the THP-AA test compound (serial dilutions from 10 pM to 100 μM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): 1 mM unlabeled L-glutamate.

    • Quality Gate: Calculate the Z'-factor using TB and NSB wells. The assay is only validated and approved for data extraction if Z' > 0.5.

  • Incubation & Filtration: Incubate at 4°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with cold buffer, extract radioactivity in scintillation fluid, and count in a liquid scintillation counter. Calculate IC₅₀ using non-linear regression (Cheng-Prusoff equation).

Workflow Start 1. Scaffold Design (THP-AA Bioisostere) Synth 2. Tethered Aminohydroxylation (Syn-Stereocontrol) Start->Synth Purify 3. HPLC Purification & NMR Characterization Synth->Purify Assay 4. Radioligand Binding Assay (Receptor Affinity) Purify->Assay Validate 5. Self-Validation (Z'-factor > 0.5, NSB Controls) Assay->Validate

Step-by-step workflow from THP-AA synthesis to biological validation.

References

  • Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 2017.[Link]

  • Ravi, et al. "Recent progress of sugar amino acids: Synthetic strategies and applications as glycomimetics and peptidomimetics." Journal of Organic Chemistry, 2008.[Link]

  • "Synthesis of the dysiherbaine tetrahydropyran core employing a tethered aminohydroxylation reaction." NIH PubMed Central. [Link]

  • "Synthesis of the dysiherbaine tetrahydropyran core utilizing improved tethered aminohydroxylation conditions." NIH PubMed Central.[Link]

  • "Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors." Journal of Medicinal Chemistry, 2021.[Link]

Sources

Foundational

The Strategic Integration of N-(Tetrahydro-2H-pyran-4-yl)glycine in Modern Drug Discovery: A Technical Guide

Abstract Non-proteinogenic amino acids (npAAs) represent a cornerstone in contemporary medicinal chemistry, offering a powerful toolkit to transcend the limitations of native peptide therapeutics.[1] By introducing novel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Non-proteinogenic amino acids (npAAs) represent a cornerstone in contemporary medicinal chemistry, offering a powerful toolkit to transcend the limitations of native peptide therapeutics.[1] By introducing novel side-chain architectures and backbone modifications, npAAs can imbue peptides with enhanced metabolic stability, refined conformational profiles, and improved pharmacokinetic properties.[2][3] This guide provides an in-depth technical exploration of N-(Tetrahydro-2H-pyran-4-yl)glycine, a particularly compelling npAA. We will dissect its synthesis, its strategic incorporation into peptide scaffolds, and the anticipated impact of the tetrahydropyran (THP) moiety on the resulting peptidomimetic's structure and function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for next-generation therapeutics.

Introduction: The Rationale for Non-Proteinogenic Amino Acids

The therapeutic potential of peptides is undisputed, driven by their high specificity and potency. However, their clinical utility is often hampered by rapid enzymatic degradation and poor oral bioavailability.[1][2] The incorporation of npAAs is a key strategy to address these challenges. N-alkylation of the peptide backbone, for instance, can provide steric shielding against proteolytic enzymes.[4][5] Furthermore, the introduction of cyclic side chains can constrain the peptide's conformation, locking it into a bioactive state and potentially improving receptor binding affinity.[6]

The subject of this guide, N-(Tetrahydro-2H-pyran-4-yl)glycine, is a glycine derivative featuring a tetrahydropyran ring attached to the alpha-nitrogen. The THP ring is considered a "privileged scaffold" in medicinal chemistry, known for its ability to increase the three-dimensionality and improve the metabolic stability of drug candidates.[7] This unique combination of an N-substituted backbone and a cyclic, non-aromatic side chain makes it a highly attractive building block for peptide modification.

Synthesis of N-(Tetrahydro-2H-pyran-4-yl)glycine: A Mechanistic Approach

The synthesis of N-substituted amino acids like N-(Tetrahydro-2H-pyran-4-yl)glycine can be approached through several established synthetic strategies. Two of the most common and robust methods are the Strecker synthesis and reductive amination.

Conceptual Synthesis via Strecker Reaction

The Strecker synthesis is a classic method for producing alpha-amino acids.[1][8][9] The reaction proceeds through an alpha-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final amino acid.

Diagram: Conceptual Strecker Synthesis Pathway

G Tetrahydropyranone Tetrahydro-2H-pyran-4-one Iminium Iminium Intermediate Tetrahydropyranone->Iminium Ammonia Ammonia (NH3) Ammonia->Iminium HCN Hydrogen Cyanide (HCN) Aminonitrile α-Aminonitrile HCN->Aminonitrile Iminium->Aminonitrile Hydrolysis Acid Hydrolysis (e.g., H3O+) Aminonitrile->Hydrolysis AminoAcid N-(Tetrahydro-2H-pyran-4-yl)glycine Hydrolysis->AminoAcid

Caption: Strecker synthesis of the target amino acid.

Causality Behind the Choices:

  • Starting Materials: Tetrahydro-2H-pyran-4-one is a commercially available and stable ketone. Ammonia and hydrogen cyanide (or a cyanide salt like KCN with an acid) are the classical reagents for the Strecker synthesis.[8]

  • Mechanism: The reaction begins with the formation of an imine (or its protonated form, an iminium ion) from the ketone and ammonia. Subsequent nucleophilic attack by the cyanide ion on the iminium carbon forms the stable α-aminonitrile.[1]

  • Final Step: The nitrile group is robust and requires harsh conditions, such as strong acid hydrolysis, to be converted to the carboxylic acid, yielding the final amino acid product.[8]

Recommended Protocol: Synthesis via Reductive Amination

While the Strecker synthesis is a valid approach, reductive amination often offers a more controlled and milder alternative, avoiding the use of highly toxic hydrogen cyanide.[10][11] This two-step, one-pot procedure involves the formation of an imine followed by its in-situ reduction.

Diagram: Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction & Hydrolysis Tetrahydropyranone Tetrahydro-2H-pyran-4-one Imine Schiff Base (Imine) Tetrahydropyranone->Imine GlycineEster Glycine ethyl ester GlycineEster->Imine ReducingAgent Reducing Agent (e.g., NaBH3CN) Imine->ReducingAgent ReducedIntermediate N-substituted Glycine Ester ReducingAgent->ReducedIntermediate Hydrolysis Base Hydrolysis (e.g., LiOH) ReducedIntermediate->Hydrolysis FinalProduct N-(Tetrahydro-2H-pyran-4-yl)glycine Hydrolysis->FinalProduct

Caption: Synthesis via reductive amination and subsequent hydrolysis.

Detailed Experimental Protocol:

  • Imine Formation:

    • To a solution of Tetrahydro-2H-pyran-4-one (1.0 eq) in methanol, add glycine ethyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq).

    • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Sodium cyanoborohydride is chosen as it is a mild reducing agent that selectively reduces the imine in the presence of the starting ketone, preventing side reactions.[11]

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Hydrolysis:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous layer with ethyl acetate to remove any unreacted ketone and other organic impurities.

    • To the aqueous layer containing the N-substituted glycine ester, add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours to hydrolyze the ester.

    • Acidify the reaction mixture to pH ~6 with 1M HCl.

    • The crude product can be purified by crystallization or column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-substituted amino acids like N-(Tetrahydro-2H-pyran-4-yl)glycine into a growing peptide chain using Fmoc-based SPPS presents a unique set of challenges, primarily due to steric hindrance at the secondary amine.[12] This often leads to slower coupling kinetics compared to standard proteinogenic amino acids. Therefore, careful optimization of coupling conditions is essential.

Preparation of Fmoc-N-(Tetrahydro-2H-pyran-4-yl)glycine

Before incorporation, the synthesized amino acid must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom.

Protocol:

  • Dissolve N-(Tetrahydro-2H-pyran-4-yl)glycine (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise while maintaining the pH at 9-10 with additional sodium carbonate solution.

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected amino acid.

Optimized SPPS Coupling Protocol

The steric bulk of the tetrahydropyran ring necessitates the use of a potent coupling reagent and optimized reaction conditions to achieve high coupling efficiency.

Diagram: SPPS Coupling Cycle for the npAA

G cluster_coupling Optimized Coupling Conditions Start Peptide-Resin with Free N-terminus Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Step Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest Capping Capping (Acetic Anhydride) KaiserTest->Capping Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative Capping->Washing2 Fmoc_npAA Fmoc-N-(THP-4-yl)glycine (3-5 eq) HATU HATU (2.9-4.9 eq) DIPEA DIPEA (6-10 eq) Time Time: 2-4 hours

Caption: Optimized SPPS cycle for incorporating sterically hindered npAAs.

Detailed Protocol:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-N-(Tetrahydro-2H-pyran-4-yl)glycine (3-5 eq) with HATU (2.9-4.9 eq) and DIPEA (6-10 eq) in DMF for 1-2 minutes.[14] HATU is a highly effective coupling reagent for sterically hindered amino acids.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. An extended coupling time is crucial to overcome the slower reaction kinetics.

  • Monitoring and Capping: After the coupling, wash the resin with DMF and perform a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling should be performed with fresh reagents. If the second coupling is still incomplete, the unreacted amines should be capped with acetic anhydride to prevent the formation of deletion sequences.

  • Washing: Wash the resin thoroughly with DMF to prepare for the next deprotection/coupling cycle.

Anticipated Impact on Peptide Properties

The incorporation of N-(Tetrahydro-2H-pyran-4-yl)glycine is expected to confer several beneficial properties to the resulting peptide.

PropertyAnticipated EffectRationale
Enzymatic Stability IncreasedThe N-alkylation provides steric hindrance that can disrupt recognition and cleavage by proteases.[4][15]
Conformational Rigidity IncreasedThe bulky tetrahydropyran ring will restrict the rotational freedom of the peptide backbone, potentially favoring a specific bioactive conformation.
Solubility Potentially ModifiedThe oxygen atom in the THP ring can act as a hydrogen bond acceptor, which may influence aqueous solubility.
Cell Permeability Potentially IncreasedN-alkylation can mask backbone amide hydrogens, reducing the hydrogen bonding potential and favoring membrane passage.[16]
Pharmacokinetics Improved Half-LifeIncreased enzymatic stability is a primary contributor to a longer circulating half-life in vivo.[3]

Conformational Analysis: The precise impact on the peptide's three-dimensional structure can be elucidated using advanced analytical techniques. NMR spectroscopy, particularly through the analysis of Nuclear Overhauser Effects (NOEs), can provide insights into the solution-state conformation and the spatial arrangement of the THP ring relative to the rest of the peptide.[7][17][18]

Conclusion

N-(Tetrahydro-2H-pyran-4-yl)glycine is a promising non-proteinogenic amino acid for the strategic modification of peptide therapeutics. Its synthesis is achievable through robust and scalable methods like reductive amination. While its incorporation into peptides via SPPS requires optimized conditions to overcome steric challenges, the use of potent coupling reagents like HATU can ensure high-yield synthesis. The resulting peptides are anticipated to exhibit enhanced enzymatic stability and a more defined conformational profile, which are critical attributes for the development of next-generation peptide drugs with improved pharmacokinetic and pharmacodynamic properties. Further research involving the synthesis of peptides containing this novel building block and their subsequent biological evaluation is warranted to fully explore its potential in drug discovery.

References

  • Borkar, S. L., et al. (2021). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Chemical Biology.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today.
  • Gfeller, D., et al. (2013). The role of conformational exchange in the binding of N-methylated peptides to the PDZ domain of NHERF1.
  • Imani, R., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology.
  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors.
  • BenchChem. (2025). Application Notes: Standard Coupling Protocol for Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis. BenchChem.
  • Wikipedia. (n.d.). Non-proteinogenic amino acids.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • NovoPro. (2021).
  • Rimmler, G. (1997). Problems of quality control, specification and manufacture of peptides. European Journal of Pharmaceutics and Biopharmaceutics.
  • Giraud, M., et al. (2001). Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2. Journal of Peptide Research.
  • Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • ChemPep Inc. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Labflow. (n.d.).
  • Biondi, L., et al. (2009). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Xiao, N., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Trends in Food Science & Technology.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Springsteen, G., & Joyce, G. F. (2004). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction.
  • SlideShare. (n.d.). Pharmacokinetics and Pharmacodynamics of Peptide and Protein Drugs.
  • Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?
  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis.
  • PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs.
  • JOCPR. (2024).
  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling.
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Fagerberg, U. H., et al. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics.
  • ResearchGate. (n.d.).
  • NSF PAR. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids.
  • Creative Peptides. (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?
  • ACS Publications. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability.

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Exploratory

The Role of the Tetrahydropyran Ring in Molecular Recognition: A Structural and Thermodynamic Guide for Drug Design

Executive Summary In modern medicinal chemistry, the transition from planar, sp2 -rich molecules to three-dimensional, sp3 -rich scaffolds is a proven strategy for improving clinical success rates. Among saturated hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2 -rich molecules to three-dimensional, sp3 -rich scaffolds is a proven strategy for improving clinical success rates. Among saturated heterocycles, the tetrahydropyran (THP) ring stands out as a privileged scaffold. By acting as a conformationally restricted bioisostere of cyclohexane and linear ethers, THP provides a unique balance of entropic pre-organization, targeted hydrogen-bonding capabilities, and optimized lipophilicity. This whitepaper provides an in-depth technical analysis of the THP ring's role in molecular recognition, supported by thermodynamic principles, self-validating experimental workflows, and field-proven case studies.

Thermodynamic and Stereoelectronic Foundations

The integration of a THP ring into a pharmacophore is rarely accidental; it is a calculated thermodynamic maneuver designed to optimize the Gibbs free energy ( ΔG ) of target binding.

The Entropic Advantage

Linear ethers possess multiple freely rotatable bonds, resulting in high conformational entropy. When a linear ether binds to a protein target, these bonds must be frozen into a specific bioactive conformation, incurring a severe entropic penalty ( −TΔS ). The THP ring, locked primarily in a rigid chair conformation, functions as a pre-organized ether 1. This conformational restriction significantly lowers the entropy loss upon binding, driving a more favorable overall ΔG 1.

The Enthalpic Contribution: Hydrogen Bond Acceptance

While cyclohexane is a common sp3 spacer, it is purely lipophilic and incapable of directional electrostatic interactions. By replacing a methylene ( −CH2​− ) group with an oxygen atom, THP introduces a localized hydrogen bond acceptor (HBA) [[1]](). This endocyclic oxygen can engage in critical enthalpic ( ΔH ) interactions with hydrogen bond donors in the protein backbone or side chains (e.g., Lysine or Aspartate residues) 2.

Stereoelectronic Control

The THP oxygen also exerts stereoelectronic effects—most notably the anomeric effect—which dictates the axial or equatorial preference of adjacent substituents. This allows medicinal chemists to project functional groups along precise, predictable spatial vectors, ensuring optimal alignment within the binding pocket.

Quantitative Physicochemical Comparison

To understand the strategic value of THP, we must benchmark it against its structural relatives. The following table summarizes the physicochemical properties that dictate their behavior in molecular recognition.

PropertyCyclohexane ScaffoldTetrahydropyran (THP) ScaffoldLinear Ether (e.g., Dipropyl Ether)Impact on Molecular Recognition & ADME
Conformational Entropy Low (Rigid Chair)Low (Rigid Chair)High (Multiple Rotatable Bonds)THP minimizes the entropic penalty ( ΔS ) upon target binding.
Hydrogen Bond Acceptors 01 (Endocyclic Oxygen)1 (Acyclic Oxygen)THP provides a localized, directional vector for H-bonding.
Lipophilicity (logP) HighModerateModerate to HighTHP improves aqueous solubility, modulating pKa and ADME profiles.
Stereoelectronic Effects None (Steric only)Anomeric & Gauche EffectsMinimalTHP allows precise axial/equatorial orientation of pharmacophores.

Molecular Recognition Logic

THP_Recognition THP Tetrahydropyran (THP) Scaffold HBA Hydrogen Bond Acceptor (Ether Oxygen) THP->HBA Entropy Conformational Rigidity (Chair Conformation) THP->Entropy Lipid Balanced Lipophilicity (Reduced logP) THP->Lipid Target Optimized Target Affinity & ADME Profile HBA->Target Asp/Lys Interactions Entropy->Target Lower Entropic Penalty Lipid->Target Improved Solvation

Fig 1. Molecular recognition logic of the THP scaffold in drug design.

Experimental Workflows for THP Scaffold Evaluation

To rigorously prove the efficacy of a THP substitution, researchers must employ self-validating protocols that deconvolute the thermodynamic and spatial components of binding.

Workflow Design In Silico Design (3D-QSAR / FMO) Synthesis Scaffold Synthesis (Prins Cyclization) Design->Synthesis Binding Thermodynamic Profiling (ITC / SPR) Synthesis->Binding Structure Structural Validation (X-ray Crystallography) Binding->Structure

Fig 2. Self-validating experimental workflow for evaluating THP-target interactions.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality & Rationale: To empirically validate that a THP ring provides an entropic advantage over a linear ether, we must deconvolute the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. ITC is the only technique that directly measures ΔH in solution. Self-Validating System: The assay must include three parallel titrations to isolate specific variables:

  • Test Ligand: THP-based compound.

  • Negative Control 1 (Isostere): Cyclohexane analog (lacks the H-bond acceptor; isolates the enthalpic contribution of the oxygen).

  • Negative Control 2 (Acyclic): Linear ether analog (high flexibility; isolates the entropic penalty of conformational restriction).

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target protein against a matched buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) overnight to prevent heat of dilution artifacts.

  • Ligand Solubilization: Dissolve the THP ligand and controls in the exact final dialysate. Match DMSO concentrations precisely (typically <5%) between the syringe (ligand) and cell (protein).

  • Titration Execution: Set the cell temperature to 25°C. Perform an initial 0.5 µL mock injection (discarded during analysis), followed by 19 injections of 2.0 µL at 150-second intervals. Stir speed: 750 rpm.

  • Data Deconvolution: Subtract the heat of dilution (ligand titrated into blank buffer) from the raw thermogram. Fit the integrated heat data to a one-site binding model using Levenberg-Marquardt non-linear regression to yield Ka​ , ΔH , and stoichiometry ( N ).

  • Validation Check: A successful THP design will show a less negative −TΔS term compared to the linear ether (confirming the entropy advantage) and a more favorable ΔH compared to cyclohexane (confirming the H-bond acceptor role).

Protocol 2: 3D-QSAR and Fragment Molecular Orbital (FMO) Analysis

Causality & Rationale: While ITC provides macroscopic thermodynamics, 3D-QSAR and FMO calculations map the precise spatial coordinates and quantum mechanical interaction energies (IFIE) of the THP oxygen with specific residues [[3]](), [[4]](). Self-Validating System: Re-docking the native co-crystallized ligand must reproduce the experimental pose (RMSD < 2.0 Å) before evaluating novel THP derivatives 5.

Step-by-Step Methodology:

  • Structure Preparation: Retrieve the high-resolution X-ray crystal structure of the target. Assign protonation states at physiological pH (e.g., ensuring Asp is deprotonated and Lys is protonated).

  • Grid Generation: Define the binding pocket using a 3D grid encompassing the active site. Generate Gaussian-field based contour maps for steric, electrostatic, and hydrogen-bond acceptor (HBA) regions.

  • FMO Computation: Fragment the protein-ligand complex. Calculate the Inter-Fragment Interaction Energy (IFIE) at the MP2/6-31G* level to quantify the exact stabilization energy provided by the THP oxygen 4.

  • Validation Check: The HA+3 (Hydrogen Bond Acceptor) contour map must positively correlate with the spatial position of the THP oxygen, confirming its role in driving biological activity [[3]]().

Clinical Case Studies in Scaffold Optimization

The theoretical benefits of the THP ring have translated into significant clinical and preclinical breakthroughs across diverse therapeutic areas:

  • HIV Protease Inhibitors: In the pursuit of combating multidrug-resistant HIV strains, Ghosh et al. utilized a fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring as a novel P2 ligand. Replacing smaller rings with the larger Tp-THF scaffold effectively filled the enzyme's hydrophobic pocket, enhanced van der Waals interactions, and optimally positioned the cyclic ether oxygens to hydrogen bond with Asp-29 and Asp-30 6.

  • Gram-Negative Antibacterials (LpxC Inhibitors): To penetrate the formidable Gram-negative cell envelope, researchers developed THP-based LpxC inhibitors. The THP ring mimics the natural substrate UDP-3-O-(acyl)-N-acetylglucosamine. Crystallographic studies in Aquifex aeolicus revealed that the THP oxygen acts as a critical H-bond acceptor for the key Lys238 residue, a feature entirely absent in carbocyclic analogs [[2]]().

  • Spliceosome Modulators (FR901464 Analogs): In the design of antiproliferative agents targeting the spliceosome, the THP ring acts as a rigid structural vector. It presents an epoxide warhead in the exact orientation required for covalent binding to the PHF5A-SF3B1 complex. Shrinking the ring to a 5-membered tetrahydrofuran (THF) resulted in a 1000-fold loss of potency, proving the strict geometric requirement of the 6-membered THP ring for molecular recognition 7.

  • 5-HT4 Receptor Partial Agonists: Advanced 3D-QSAR modeling of 5-HT4 receptor ligands demonstrated that the THP group maps perfectly to the HA+3 contour map. This confirms that the THP oxygen is the primary functional group responsible for establishing the hydrogen bonds that drive high-affinity receptor activation [[3]]().

References

  • "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors", PMC. URL:[Link]

  • "Understanding the Molecular Basis of 5-HT 4 Receptor Partial Agonists through 3D-QSAR Studies", MDPI. URL:[Link]

  • "Structure-based molecular screening and dynamic simulation of phytocompounds targeting VEGFR-2", Frontiers. URL: [Link]

  • "Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors", PMC. URL:[Link]

  • "Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464", PMC. URL: [Link]

  • "Comprehensive Protein-Ligand Interaction Analysis: Fragment Molecular Orbital Calculation on the Complexes of Human Protease Renin and its Inhibitors", J-Stage. URL:[Link]

Sources

Protocols & Analytical Methods

Method

N-(Tetrahydro-2H-pyran-4-yl)glycine: A Privileged Building Block for Next-Generation Kinase Inhibitors

Executive Summary The optimization of kinase inhibitors requires a delicate balance between target affinity (pharmacodynamics) and developability (pharmacokinetics). N-(Tetrahydro-2H-pyran-4-yl)glycine (CAS: 933736-93-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of kinase inhibitors requires a delicate balance between target affinity (pharmacodynamics) and developability (pharmacokinetics). N-(Tetrahydro-2H-pyran-4-yl)glycine (CAS: 933736-93-7) has emerged as a privileged, non-natural amino acid building block in the design of small-molecule and peptidomimetic kinase inhibitors. By incorporating a tetrahydropyran (THP) ring onto a glycine backbone, this moiety acts as a conformationally restricted, highly soluble bioisostere of cyclohexyl or phenyl rings. This guide details the physicochemical rationale for utilizing N-(THP-4-yl)glycine, explores its structural biology applications in targeting kinases such as TGF-βR1 and Salt-Inducible Kinases (SIKs), and provides validated protocols for its chemical incorporation and in vitro screening.

Physicochemical Rationale & Structural Biology (E-E-A-T)

The Bioisosteric Advantage of the THP Ring

Historically, lipophilic rings (like cyclohexane or benzene) were heavily utilized to occupy the hydrophobic pockets of the kinase ATP-binding site. However, these moieties often drive up the partition coefficient (ClogP), leading to poor aqueous solubility, high plasma protein binding, and off-target toxicity (e.g., hERG liability).

Replacing a carbocycle with a tetrahydropyran (THP) ring introduces an oxygen heteroatom that fundamentally alters the molecule's ADME profile without sacrificing steric bulk [1]. The THP ring lowers lipophilicity and provides an additional hydrogen bond acceptor, which can interact with solvent molecules or specific polar residues in the kinase hinge region or ribose pocket.

N-Alkylation and Conformational Restriction

Because the THP group in N-(THP-4-yl)glycine is attached directly to the amine nitrogen, it forms a peptoid-like linkage when incorporated into a larger scaffold. This N-alkylation eliminates an amide hydrogen donor, preventing intramolecular hydrogen bonding that might otherwise trap the molecule in an inactive conformation. Furthermore, the steric bulk of the THP ring restricts the rotational freedom of the backbone, reducing the entropic penalty upon binding to the kinase target [2].

Quantitative Property Comparison

The table below summarizes the theoretical physicochemical advantages of substituting a traditional N-cyclohexylglycine building block with N-(THP-4-yl)glycine during lead optimization.

Physicochemical PropertyN-CyclohexylglycineN-(THP-4-yl)glycineImpact on Kinase Inhibitor Design
Ring Heteroatom NoneOxygenIntroduces a novel H-bond acceptor for target engagement.
Lipophilicity (ClogP) ~1.5~0.2Significantly improves aqueous solubility and reduces off-target binding.
Topological Polar Surface Area (TPSA) 49.3 Ų58.5 ŲOptimizes the balance between membrane permeability and solubility.
Metabolic Stability Moderate (CYP hydroxylation)HighThe electron-withdrawing oxygen deactivates the ring toward oxidative metabolism.
Conformational Entropy HighRestrictedLowers the entropic penalty of binding to the kinase ATP pocket [3].

Workflow & Visualizations

To successfully deploy N-(THP-4-yl)glycine in a drug discovery program, researchers typically follow a streamlined workflow from amide coupling to biochemical screening.

Workflow A Building Block N-(THP-4-yl)glycine B Amide Coupling (HATU, DIPEA) A->B C Kinase Inhibitor Candidate B->C D In Vitro Screening (ADP-Glo Assay) C->D E Lead Optimization (ADME/PK) D->E

Caption: Workflow for the synthesis and evaluation of THP-glycine-based kinase inhibitors.

When applied to specific targets, such as the Transforming Growth Factor-β Receptor 1 (TGF-βR1/ALK5), the THP-glycine derivative acts as an ATP-competitive inhibitor, effectively halting the downstream phosphorylation of SMAD proteins and preventing oncogenic gene transcription [2].

TGFB_Pathway TGFB TGF-β Ligand Receptor2 TGF-βR2 TGFB->Receptor2 Receptor1 TGF-βR1 (ALK5) Receptor2->Receptor1 Phosphorylates & Activates SMAD SMAD2/3 Phosphorylation Receptor1->SMAD Transcription Gene Transcription (Fibrosis/Oncogenesis) SMAD->Transcription Inhibitor THP-Glycine Inhibitor Inhibitor->Receptor1 Blocks ATP Pocket

Caption: TGF-β signaling pathway and targeted inhibition of TGF-βR1 by THP-glycine derivatives.

Experimental Protocols

Protocol A: Synthesis of a THP-Glycine-Functionalized Kinase Inhibitor

This protocol describes the amide coupling of N-(THP-4-yl)glycine to an amine-bearing kinase hinge-binding scaffold (e.g., an aminopyrimidine or pyrazole core).

Causality & Rationale: Because N-(THP-4-yl)glycine contains a secondary, sterically hindered amine, standard coupling reagents like EDC/HOBt often result in low yields and high epimerization (if chiral centers are present nearby). We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which is highly efficient for sterically demanding couplings. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Materials:

  • N-(Tetrahydro-2H-pyran-4-yl)glycine (1.2 eq)

  • Amine-bearing kinase scaffold (1.0 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve N-(THP-4-yl)glycine (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the mixture at 0 °C. Stir for 15 minutes to allow the formation of the active HOAt ester. Note: A slight color change to pale yellow is normal and indicates active ester formation.

  • Coupling: Add the amine-bearing kinase scaffold (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor reaction completion via LC-MS.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), 10% citric acid (1x), and brine (1x). The aqueous washes remove DMF, unreacted HATU, and DIPEA salts.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient) to yield the THP-glycine functionalized inhibitor.

Protocol B: In Vitro Kinase Activity Validation (ADP-Glo™ Assay)

To validate the potency of the newly synthesized THP-glycine inhibitor, a universal ADP-Glo™ Kinase Assay is employed.

Causality & Rationale: Unlike traditional radiometric assays (e.g., ³³P-ATP), the ADP-Glo assay measures the generation of ADP, making it universally applicable to any kinase (such as TGF-βR1 or SIK) regardless of the substrate used [3]. This self-validating system depletes unreacted ATP before converting the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. The luminescence output is directly proportional to kinase activity.

Materials:

  • Purified recombinant Kinase (e.g., TGF-βR1 or SIK2)

  • Specific Kinase Substrate (e.g., MBP or synthetic peptide)

  • Ultra-pure ATP (10 µM final concentration)

  • THP-glycine inhibitor (serial dilutions in DMSO)

  • ADP-Glo™ Reagent & Kinase Detection Reagent

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the THP-glycine inhibitor in 100% DMSO. Transfer 1 µL of each dilution to a 384-well white microplate (final DMSO concentration should not exceed 1% to prevent kinase denaturation).

  • Kinase Reaction: Add 4 µL of the Kinase/Substrate mixture (prepared in optimized kinase buffer containing MgCl₂ and DTT) to the wells. Incubate for 15 minutes at room temperature to allow inhibitor pre-binding.

  • Initiation: Add 5 µL of ATP solution (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate the plate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature. Critical Step: Failure to incubate for the full 40 minutes will result in high background luminescence.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Readout & Analysis: Measure luminescence using a microplate reader (integration time: 0.5–1 second per well). Calculate the IC₅₀ by plotting the log[Inhibitor] versus normalized luminescence using a 4-parameter logistic non-linear regression model.

References

  • Babiker, N. A., Nadeem, S., Abu Kariem, H., Abdul Hameed, A., Negmeldin, A. T., & El-labbad, E. M. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 18(5), 716. Available at:[Link]

  • Valdés-Albuernes, J. L., et al. (2025). Advanced modeling of salt-inducible kinase (SIK) inhibitors incorporating protein flexibility through molecular dynamics and cross-docking. Scientific Reports, 15(1), 18868. Available at:[Link]

Application

Application Note: Advanced Analytical Characterization of N-(Tetrahydro-2H-pyran-4-yl)glycine

Executive Summary & Context The incorporation of non-canonical, N-alkylated amino acids into synthetic pipelines is a cornerstone of modern peptidomimetic drug discovery. These modifications are critical for disrupting u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The incorporation of non-canonical, N-alkylated amino acids into synthetic pipelines is a cornerstone of modern peptidomimetic drug discovery. These modifications are critical for disrupting undruggable protein-protein interactions by enhancing metabolic stability, preventing proteolytic degradation, and improving membrane permeability[1].

N-(Tetrahydro-2H-pyran-4-yl)glycine (CAS: 933736-93-7) is a highly versatile building block featuring a secondary amine linked to a tetrahydropyran (THP) ring. However, characterizing this molecule presents distinct analytical challenges: it is a highly polar zwitterion, lacks a strong UV-absorbing chromophore, and exhibits poor solubility in standard organic solvents. This application note details a comprehensive, self-validating analytical workflow utilizing HILIC-LC-MS/MS, High-Resolution NMR, and ATR-FTIR to rigorously characterize its purity and structural integrity.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 2-(tetrahydro-2H-pyran-4-ylamino)acetic acid
Chemical Formula C₇H₁₃NO₃
Molecular Weight 159.19 g/mol
Monoisotopic Mass 159.0895 Da
Physical State Solid (Zwitterionic powder)

Analytical Workflow Architecture

Workflow cluster_0 Analytical Modalities A N-(Tetrahydro-2H-pyran-4-yl)glycine (Target Compound) B HILIC-LC-MS/MS (Mass & Purity) A->B Aqueous Ext. C 1D/2D NMR (Structural Elucidation) A->C D2O/DMSO-d6 D ATR-FTIR (Functional Groups) A->D Solid State E Data Integration & Structural Validation B->E C->E D->E

Analytical workflow for the structural and purity characterization of the target amino acid.

Protocol I: HILIC-LC-MS/MS Analysis (Underivatized)

Mechanistic Rationale (Causality)

Traditional Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 columns fails to retain highly hydrophilic, underivatized zwitterions like N-(Tetrahydro-2H-pyran-4-yl)glycine, resulting in co-elution with the solvent front. While chemical derivatization can increase hydrophobicity, it introduces artifacts, increases sample preparation time, and can mask inherent impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the "gold standard" for underivatized amino acid analysis[2]. HILIC provides orthogonal retention via a water-enriched layer on the stationary phase, allowing polar analytes to partition effectively[3]. Because the compound lacks an aromatic ring, UV-Vis detection is inadequate; therefore, Electrospray Ionization (ESI) MS/MS is employed for highly sensitive, mass-specific detection.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using the initial mobile phase conditions.

  • Chromatographic Setup:

    • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 × 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 90% B, holding for 2 minutes. Linearly decrease to 50% B over 8 minutes. Hold at 50% B for 2 minutes, then return to 90% B to re-equilibrate for 5 minutes.

  • MS/MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Collision Energy (CE): Optimized per transition (see Table 2).

Self-Validating System: Inject a solvent blank (50:50 Water:Acetonitrile) immediately before and after the sample run. This validates that the observed peaks are not due to column carryover—a frequent artifact when analyzing highly polar, sticky amines on HILIC stationary phases.

Table 2: Optimized MRM Transitions for LC-MS/MS
Precursor Ion[M+H]⁺Product Ion (m/z)Collision Energy (eV)Structural Assignment of Fragment
160.1114.115Loss of H₂O and CO (Formic acid equivalent)
160.185.125Cleavage of N-C bond (Tetrahydropyran ring cation)

Protocol II: High-Resolution NMR Spectroscopy

Mechanistic Rationale (Causality)

Nuclear Magnetic Resonance (NMR) is essential for confirming the covalent connectivity between the THP ring and the glycine moiety. As a zwitterion, N-(Tetrahydro-2H-pyran-4-yl)glycine exhibits negligible solubility in standard aprotic solvents like CDCl₃. Deuterium oxide (D₂O) is the solvent of choice to ensure complete dissolution. However, the exchangeable amine (-NH₂⁺) and carboxyl (-COOH) protons will rapidly exchange with deuterium, rendering them invisible in ¹H NMR. If observation of the secondary amine proton is strictly required, DMSO-d₆ acidified with a trace amount of Trifluoroacetic Acid (TFA-d) must be used to protonate the zwitterion and slow the exchange rate.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of D₂O (99.9% D).

  • Acquisition Setup: Transfer to a 5 mm NMR tube. Analyze on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Experiments: Acquire standard ¹H NMR (16 scans, relaxation delay 2s) and ¹³C{¹H} NMR (1024 scans, relaxation delay 2s).

  • 2D Experiments (Optional but recommended): Acquire ¹H-¹H COSY and ¹H-¹³C HSQC to unambiguously assign the axial and equatorial protons of the THP ring.

Self-Validating System: Utilize the residual solvent peak (HDO at δ 4.79 ppm in D₂O) as an internal reference standard. This ensures that chemical shift calibrations remain perfectly accurate across different sample batches, validating the structural assignment independently of external calibrants.

Table 3: Expected ¹H NMR Peak Assignments (in D₂O, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.95multiplet (m)2HTHP ring: Equatorial O-CH₂
~3.60singlet (s)2HGlycine: N-CH₂-COO⁻
~3.40td2HTHP ring: Axial O-CH₂
~3.25multiplet (m)1HTHP ring: CH-N
~1.95multiplet (m)2HTHP ring: Equatorial C-CH₂-C
~1.55multiplet (m)2HTHP ring: Axial C-CH₂-C

Protocol III: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Mechanistic Rationale (Causality)

While NMR and LC-MS provide solution-phase data, understanding the solid-state behavior of the compound is critical for formulation and storage. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy allows for direct, non-destructive analysis of the solid powder. It is uniquely suited to confirm the zwitterionic nature of the compound in its resting state by identifying the specific vibrational modes of the NH₂⁺ and COO⁻ groups, which differ significantly from neutral secondary amines and carboxylic acids.

Step-by-Step Methodology
  • Instrument Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • Sample Application: Place ~2 mg of the solid N-(Tetrahydro-2H-pyran-4-yl)glycine powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (average of 32 scans).

  • Key Spectral Markers: Look for the broad NH₂⁺ stretching band (2900–2400 cm⁻¹), the asymmetric carboxylate (COO⁻) stretch (~1580–1600 cm⁻¹), and the strong C-O-C ether stretch of the THP ring (~1090 cm⁻¹).

Self-Validating System: Perform a background scan immediately prior to sample analysis. This critical step subtracts atmospheric water vapor and CO₂ from the final spectrum, preventing false peak assignments in the crucial 3000–3500 cm⁻¹ (water) and 2300 cm⁻¹ (CO₂) regions, thereby validating the integrity of the sample's actual functional group signals.

References

  • LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column - MilliporeSigma. Sigma-Aldrich.
  • Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. LCMS.cz.
  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics - PMC. National Institutes of Health (NIH).
  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC. National Institutes of Health (NIH).

Sources

Method

Application Notes: Synthesis and Evaluation of Pyran-Based Selective CB2 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Cannabinoid CB2 Receptor The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating numer...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Cannabinoid CB2 Receptor

The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating numerous physiological processes. Its effects are primarily mediated by two G protein-coupled receptors (GPCRs): the cannabinoid receptor 1 (CB1) and 2 (CB2). While the CB1 receptor is abundant in the central nervous system (CNS) and responsible for the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in immune cells and peripheral tissues.[1][2] This distinction makes the CB2 receptor an attractive therapeutic target for treating inflammatory, and neuropathic pain conditions without the CNS-related side effects associated with CB1 activation.[3][4][5]

Pyran-based scaffolds, particularly dibenzopyran derivatives, represent a classic and highly effective chemotype for developing potent and selective CB2 receptor agonists.[1] A key structure-activity relationship (SAR) insight is that removal of the phenolic hydroxyl group from classical cannabinoids like Δ⁸-tetrahydrocannabinol (Δ⁸-THC) dramatically reduces CB1 affinity while maintaining or enhancing CB2 affinity.[1][6] This principle led to the development of JWH-133, a prototypical 1-deoxy-Δ⁸-THC analog that exhibits approximately 200-fold selectivity for the CB2 receptor.[1][7]

This guide provides a comprehensive overview of the synthesis of a model pyran-based selective CB2 agonist, JWH-133, and details the essential protocols for its pharmacological characterization, including in vitro binding and functional assays.

Part 1: Synthesis of a Model Pyran-Based CB2 Agonist (JWH-133)

Principle of Synthesis

The synthesis of JWH-133, or (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran, is achieved through an acid-catalyzed condensation reaction. This reaction joins a substituted resorcinol with a chiral monoterpene alcohol, p-mentha-2,8-dien-1-ol, to form the characteristic tricyclic dibenzopyran core. This electrophilic addition is a standard and efficient method for creating the cannabinoid scaffold.[8]

Synthetic Workflow Diagram

SynthesisWorkflow A 5-(1,1-Dimethylbutyl)resorcinol (Starting Material) C Acid-Catalyzed Condensation (e.g., p-Toluenesulfonic acid) A->C B (+)-p-Mentha-2,8-dien-1-ol (Starting Material) B->C D Crude JWH-133 (Mixture of Isomers) C->D Reaction E Purification (Column Chromatography) D->E Workup F Pure JWH-133 (Final Product) E->F Isolation G Characterization (NMR, MS) F->G Analysis

Caption: Synthetic workflow for JWH-133 production.

Detailed Synthesis Protocol: JWH-133

This protocol is based on the established synthesis of 1-deoxy-Δ⁸-THC analogs.[9]

Materials and Reagents

Reagent/MaterialSupplierNotes
5-(1,1-Dimethylbutyl)resorcinolMajor Chemical SupplierStarting material
(+)-p-Mentha-2,8-dien-1-olMajor Chemical SupplierChiral starting material
p-Toluenesulfonic acid (p-TSA)Major Chemical SupplierAcid catalyst
Dichloromethane (DCM), anhydrousMajor Chemical SupplierReaction solvent
Sodium bicarbonate (NaHCO₃), sat. sol.N/AFor quenching
Brine (saturated NaCl solution)N/AFor washing
Magnesium sulfate (MgSO₄), anhydrousMajor Chemical SupplierDrying agent
Silica gel (230-400 mesh)Major Chemical SupplierFor column chromatography
Hexane, HPLC gradeMajor Chemical SupplierMobile phase
Ethyl acetate, HPLC gradeMajor Chemical SupplierMobile phase

Experimental Procedure

  • Reaction Setup: To a solution of 5-(1,1-dimethylbutyl)resorcinol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add (+)-p-mentha-2,8-dien-1-ol (1.1 eq).

    • Expert Insight: Using anhydrous DCM and a nitrogen atmosphere is critical to prevent water from interfering with the acid catalyst and promoting side reactions.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq) to the solution. The reaction is typically stirred at room temperature.

    • Expert Insight: p-TSA is a strong acid catalyst that facilitates the electrophilic attack of the resorcinol onto the terpene alcohol, initiating cyclization to form the pyran ring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).

  • Quenching and Workup: Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

    • Expert Insight: The NaHCO₃ wash neutralizes the p-TSA catalyst, stopping the reaction. The subsequent water and brine washes remove any remaining aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

    • Expert Insight: This purification step is essential to separate the desired Δ⁸-THC analog (JWH-133) from other isomers and unreacted starting materials.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The final product should be a clear, viscous oil.

Part 2: Pharmacological Characterization

CB2 Receptor Signaling Pathways

Upon agonist binding, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves coupling to inhibitory G proteins (Gαi/o).[10]

  • Gαi/o Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA).[10]

  • Gβγ Pathway: The dissociated Gβγ subunit can activate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell migration and cytokine production.

CB2Signaling cluster_membrane Cell Membrane Agonist Pyran-Based Agonist (e.g., JWH-133) CB2R CB2 Receptor Agonist->CB2R Binds G_protein Gi/o Protein (αβγ) CB2R->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits MAPK MAPK Pathway G_betagamma->MAPK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Immune Modulation) PKA->Response MAPK->Response

Sources

Application

Application Note: Glycine-Catalyzed One-Pot Multicomponent Synthesis of Pyran-Annulated Heterocycles

Executive Summary The synthesis of oxygen-containing heterocycles, particularly pyran-annulated scaffolds, is a critical focal point in modern drug discovery due to their broad spectrum of pharmacological activities, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of oxygen-containing heterocycles, particularly pyran-annulated scaffolds, is a critical focal point in modern drug discovery due to their broad spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties[1][2]. Traditional multistep syntheses of these compounds often suffer from low atom economy, hazardous solvent requirements, and tedious chromatographic purifications. This application note details a highly efficient, self-validating, one-pot multicomponent reaction (MCR) protocol utilizing glycine as a benign, metal-free organocatalyst. By leveraging the zwitterionic properties of glycine in an aqueous ethanol medium, researchers can rapidly assemble structurally diverse 2-amino pyran derivatives with excellent yields and high purity[3].

Strategic Rationale & Mechanistic Causality

Why Glycine? The Zwitterionic Advantage

In the pursuit of green chemistry, the selection of the catalyst is paramount. Glycine, the simplest amino acid, acts as a highly efficient bifunctional organocatalyst. Its zwitterionic nature allows it to simultaneously activate multiple electrophilic and nucleophilic sites:

  • Electrophilic Activation : The primary amine of glycine temporarily condenses with the aromatic aldehyde to form a highly reactive iminium intermediate, drastically lowering the activation energy for the subsequent Knoevenagel condensation with malononitrile.

  • Nucleophilic Facilitation : The carboxylate moiety acts as a mild base, facilitating the enolization of the C-H activated acid (e.g., 4-hydroxycoumarin, dimedone, or pyrazolone), priming it for the subsequent Michael addition[4].

Solvent Dynamics: The Aqueous Ethanol Rationale

The choice of a 1:1 (v/v) H₂O:EtOH solvent system is not arbitrary; it is the cornerstone of the protocol's self-validating nature. At reflux temperatures, this solvent mixture possesses an optimal dielectric constant to fully dissolve the polar glycine catalyst and the organic precursors. As the cascade reaction proceeds, the resulting pyran-annulated heterocycle—being significantly more hydrophobic and structurally rigid—becomes insoluble in the aqueous matrix upon cooling. This thermodynamic solubility shift drives the reaction forward (Le Chatelier's principle) and allows for the isolation of analytically pure products via simple filtration, entirely bypassing silica gel chromatography[3].

Mechanism A Aromatic Aldehyde + Malononitrile B Knoevenagel Condensation (Glycine Catalyzed) A->B C Benzylidenemalononitrile Intermediate B->C E Michael Addition C->E D C-H Activated Acid (e.g., 4-Hydroxycoumarin) D->E F Intramolecular Cyclization E->F G 2-Amino Pyran-Annulated Heterocycle F->G

Domino Knoevenagel-Michael-Cyclization pathway catalyzed by glycine.

Quantitative Optimization of Reaction Conditions

To establish the robustness of this protocol, varying parameters were tested using the model reaction of benzaldehyde, malononitrile, and 4-hydroxycoumarin. The data in Table 1 demonstrates the causality behind the finalized protocol parameters.

Table 1: Optimization of Catalyst Loading and Solvent

EntryCatalyst (mol%)Solvent SystemTemp (°C)Time (min)Yield (%)Causality / Observation
1NoneEtOH:H₂O (1:1)Reflux120TraceBackground reaction is negligible without amine activation.
2Glycine (5)EtOH:H₂O (1:1)Reflux6065Insufficient catalytic sites for rapid turnover.
3Glycine (10) EtOH:H₂O (1:1) Reflux 20 94 Optimal balance of kinetics and conversion.
4Glycine (20)EtOH:H₂O (1:1)Reflux2094Excess catalyst provides no additional kinetic benefit.
5Glycine (10)Pure H₂OReflux6055Poor solubility of organic precursors limits reaction rate.
6Glycine (10)Pure EtOHReflux6072Catalyst is poorly solvated; product does not precipitate well.
7Glycine (10)EtOH:H₂O (1:1)25 (RT)12040Insufficient thermal energy to drive the Michael addition.

Note: Yields refer to isolated, analytically pure products.

Self-Validating Experimental Protocol

This protocol is designed for the synthesis of 2-amino-4,5-dihydropyrano[3,2-c]chromenes, but it is highly modular and can be adapted for pyranopyrazoles by substituting 4-hydroxycoumarin with a pyrazolone derivative[3][4].

Reagents and Materials
  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • C-H Activated Acid (e.g., 4-Hydroxycoumarin) (1.0 mmol, 162.14 mg)

  • Glycine (0.1 mmol, 7.5 mg, 10 mol%)

  • Solvent: Ethanol/Deionized Water (1:1 v/v, 5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly : In a 25 mL round-bottom flask equipped with a magnetic stir bar, sequentially add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol).

  • Catalyst & Solvent Addition : Add 10 mol% of glycine (7.5 mg) followed by 5.0 mL of the EtOH:H₂O (1:1) solvent mixture.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to reflux (approx. 85°C) while stirring vigorously. The heterogeneous mixture will typically turn into a clear, homogenous solution as it reaches reflux, indicating proper solvation of the intermediates.

  • Reaction Monitoring : Maintain reflux for 15–30 minutes. The reaction progress can be monitored via TLC (Ethyl Acetate:Hexane, 3:7).

  • Self-Validating Precipitation : Once TLC indicates the consumption of starting materials, remove the flask from the heat source and allow it to cool to room temperature. Validation Checkpoint: A successful reaction is visually confirmed by the rapid precipitation of a solid mass as the solution cools, driven by the insolubility of the pyran product in the aqueous matrix.

  • Isolation : Filter the precipitated crude solid using a Büchner funnel under vacuum. Wash the filter cake thoroughly with ice-cold aqueous ethanol (2 × 5 mL) to remove the water-soluble glycine catalyst and any unreacted trace precursors.

  • Drying : Dry the solid under a high vacuum to afford the analytically pure 2-amino pyran-annulated heterocycle. No column chromatography is required[3].

Workflow Step1 1. Reagent Mixing Aldehyde, Malononitrile, C-H Acid, Glycine Step2 2. Refluxing Aq. Ethanol (1:1) 15-30 mins Step1->Step2 Step3 3. Cooling Precipitation of Crude Product Step2->Step3 Step4 4. Filtration & Washing (Aqueous Ethanol) Step3->Step4 Step5 5. Pure Product (No Column Chromatography) Step4->Step5

Self-validating one-pot experimental workflow for pyran synthesis.

Analytical Characterization & Quality Control

To verify the structural integrity of the synthesized pyran-annulated heterocycles, the following spectroscopic markers should be utilized:

  • FT-IR Spectroscopy : Look for the highly characteristic sharp absorption band at ~2190–2200 cm⁻¹ , which confirms the presence of the conjugated nitrile (-C≡N) group. Additionally, primary amine (-NH₂) stretching vibrations will appear as a doublet in the 3300–3450 cm⁻¹ region.

  • ¹H-NMR Spectroscopy (DMSO-d₆) : The defining feature of the successful cyclization is the presence of a distinct singlet integrating to one proton at δ 4.20–4.80 ppm , corresponding to the chiral methine proton (C4-H) of the newly formed pyran ring. The -NH₂ protons typically appear as a broad singlet integrating to two protons around δ 7.00–7.50 ppm , which is exchangeable with D₂O.

Biological Relevance in Drug Development

The synthesized pyran-annulated scaffolds are classified as "privileged structures" in medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated that arylated pyrazole-fused pyrans synthesized via similar one-pot MCRs exhibit potent competitive inhibition against α-amylase and acetylcholinesterase, positioning them as dual-action lead candidates for the treatment of Type-2 Diabetes and Alzheimer's disease[2]. Furthermore, the high atom economy and lack of toxic transition-metal contamination in this glycine-catalyzed protocol ensure that the resulting libraries are immediately suitable for in vitro biological screening without the risk of false positives caused by heavy metal cytotoxicity[1][3].

References

  • Banerjee, B., Kaur, M., Sharma, A., Singh, A., Priya, A., Gupta, V. K., & Jaitak, V. (2022). Glycine Catalyzed One-Pot Three-Component Synthesis of Structurally Diverse 2-Amino Substituted Pyran Annulated Heterocycles in Aqueous Ethanol under Refluxed Conditions. Current Green Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhb2938kqlCYrMb9tl5FnFPSn9NHVocJz81uLK7PctByLeeBwaOQ9_vqiVHCXbN1wvooPiYlJkHAgzq_AupccXnc1oLIESZPc9n2rGXK4sXC-XlTksSPu7136XGn5s6b6HNVSiSaIJiBFtG_1nPVfQmIG1xI4pVo3TA3qiCNTWQCbccnvD6vOMq5-sNXSpt0rDUkkKVTMAvbSNucnIZePTM-_1qnhHCxjXrbxnG2R-75ItaDXM0Zk4_aqAkWB7GJTnMJ-R3LPi--7rIQTJ5TnPRDbdZNk9Gd0CLNvttG0tpOa9D3vzxY4Q-Cg7YvCd2R3XhP00jbJbRIeT3x-t6-zobFnrEBrsm433s5EVwoCs3K56NZGn5O0C]
  • MDPI. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVMzFmnvox5guP6EwvViaNHp_EFyRX8VL2sfOSMNRigaK-Ly84FjGd4-e4qZvNaImr_eEnVemgLUVkZcQGl8IcovT3aSLAZ7zFaXz5z093emldGMcPSC2S_KoYCadGGimX32k1]
  • Future Medicinal Chemistry. (2022). Efficient one-pot synthesis of arylated pyrazole-fused pyran analogs: as leads to treating diabetes and Alzheimer's disease. PubMed/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcAcp_ec1vK2QTcuMpz5i2l6CVDqc3pdEKJhEx-crkJX2LKLL68ftwmCXMCWAwkJd3MFlc1xLv4Rd5lwdOl10UWUrPZI9ASUep36v7lj71b0LMKYmzjjFPOuII8fEDN1AIwqNt]
  • PMC/NIH. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdiG2uT5IDCd1RS7S2dctgdQEdh1tebsTPn-Gaiv_BA9HxBAJgUmLcFMc9cmSAObhxuIuru43MN1cMsft8ZumBDu3A6yKDSD11FFjSM4J2UDgrf7EzgqjwQ4IBXxbf_W4YyvdMluXdrHjypZVw]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(Tetrahydro-2H-pyran-4-yl)glycine Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of N-(Tetrahydro-2H-pyran-4-yl)glycine (THP-glycine). The synthesis of this crucial unnatural amino acid building...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of N-(Tetrahydro-2H-pyran-4-yl)glycine (THP-glycine). The synthesis of this crucial unnatural amino acid building block relies heavily on the reductive amination of tetrahydro-4H-pyran-4-one. While seemingly straightforward, the amphoteric nature of the product and competing kinetic pathways often lead to poor conversions and frustrating isolations.

This guide is designed to dismantle these bottlenecks through mechanistic control and self-validating protocols, ensuring high-yield, reproducible results.

Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first visualize the kinetic pathways. The reaction proceeds via an iminium ion intermediate. Controlling the equilibrium of this intermediate before introducing the hydride source is the most critical factor in preventing side reactions.

G Start Tetrahydro-4H-pyran-4-one + Glycine Ester Imine Hemiaminal / Iminium Intermediate Start->Imine AcOH, DCM/THF (-H2O) Reduction Reduction (NaBH(OAc)3) Imine->Reduction Ester N-(THP)glycine Ester Reduction->Ester High Yield SideProduct N,N-bis(THP)glycine (Over-alkylation Byproduct) Reduction->SideProduct Excess Ketone Hydrolysis Basic Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Product N-(Tetrahydro-2H-pyran-4-yl)glycine (Target Product) Hydrolysis->Product Acidification (pH 5.5-6.0)

Workflow for the reductive amination synthesis of N-(Tetrahydro-2H-pyran-4-yl)glycine.

Troubleshooting Guide & FAQs

Q1: Why am I observing a high percentage of the N,N-bis(tetrahydro-2H-pyran-4-yl)glycine byproduct, and how can I prevent it? Causality: Over-alkylation occurs because the secondary amine product (mono-alkylated glycine) is sterically unhindered and highly nucleophilic. If unreacted ketone remains in the mixture, the secondary amine will compete with the primary amine starting material for it. Solution: Introduce steric hindrance by using a bulky ester protecting group (e.g., tert-butyl glycine ester). Maintain a strict stoichiometric ratio of 1.0 equivalent of ketone to 1.1–1.2 equivalents of glycine ester. Most importantly, employ an indirect reductive amination strategy: pre-form the imine completely using a dehydrating agent (like 4Å molecular sieves) before adding the reducing agent .

Q2: My reaction stalls at 50% conversion despite adding excess reducing agent. What is the mechanistic failure? Causality: Reductive amination requires the formation of an iminium ion intermediate. If the reaction stalls, it is an equilibrium issue where water generated during imine formation hydrolyzes the intermediate back to the starting materials. Furthermore, adding the reducing agent too early can prematurely reduce the ketone to tetrahydro-2H-pyran-4-ol. Solution: Add a mild acid catalyst (1–2 equivalents of glacial acetic acid) to facilitate iminium ion formation. Use anhydrous solvents (DCM or THF) to drive the equilibrium forward. Always verify complete imine formation via GC/MS or TLC before introducing the hydride source .

Q3: Can I perform this reaction directly on unprotected free glycine to skip the ester hydrolysis step? Causality: While direct reductive amination of free amino acids is theoretically possible, glycine has notoriously poor solubility in standard organic solvents (DCM, THF) required for optimal NaBH(OAc)₃ reductions. Using aqueous or protic solvents (MeOH/H₂O) with NaBH₃CN is an alternative, but NaBH₃CN is highly toxic and generates hydrogen cyanide gas under acidic conditions. Solution: It is highly recommended to use a glycine ester hydrochloride (e.g., glycine methyl ester HCl) in DCM with a mild base (DIPEA) to liberate the free amine in situ. The subsequent ester hydrolysis is high-yielding and avoids the solubility and toxicity issues associated with direct aqueous reductive amination.

Q4: During the final basic hydrolysis of the ester, my product yield drops significantly. How do I isolate the amphoteric product efficiently? Causality: N-(Tetrahydro-2H-pyran-4-yl)glycine is a zwitterion. If you use a strong aqueous base (NaOH) and then acidify to extract, the product will remain highly water-soluble at neutral pH, making standard organic extraction (e.g., with EtOAc or DCM) nearly impossible. Solution: Perform the hydrolysis using LiOH in a THF/H₂O mixture. To isolate the product, carefully acidify the mixture to its exact isoelectric point (pH ~5.5–6.0) using 1N HCl. Evaporate the mixture to dryness under reduced pressure, and triturate the resulting solid with cold absolute ethanol. The inorganic lithium chloride (LiCl) salt is highly soluble in ethanol and will be washed away, leaving the pure zwitterionic product behind as an insoluble white solid.

Quantitative Data: Reagent Selection

Selecting the correct hydride source is the difference between a 40% and a 90% yield. Below is a comparative analysis of reducing agents for this specific transformation.

Reducing AgentSolvent SystemTempYield (%)Mechanistic Drawback / Observation
NaBH(OAc)₃ DCM or THF0 °C to RT85 - 92%Safest and most selective; minimal premature ketone reduction .
NaBH₃CN MeOH / H₂ORT70 - 75%Cyanide toxicity risk; sluggish reaction kinetics.
H₂, Pd/C EtOH50 psi, RT60 - 65%Over-alkylation (N,N-dialkyl byproduct) is highly prominent.
NaBH₄ MeOH0 °C< 40%High premature ketone reduction to tetrahydropyran-4-ol.

Standard Optimized Protocol

This self-validating methodology ensures that each intermediate step is verified before proceeding, eliminating downstream failures.

Step 1: Imine Formation (Equilibrium Control)
  • Suspend Glycine methyl ester hydrochloride (1.1 eq) in anhydrous DCM (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) and stir for 15 mins at room temperature (RT) to liberate the free amine.

  • Add Tetrahydro-4H-pyran-4-one (1.0 eq) and glacial acetic acid (1.2 eq). Add 4Å molecular sieves if ambient humidity is high.

  • Stir for 2 hours.

    • Self-Validation: Monitor by TLC (KMnO₄ or 2,4-DNP stain) to ensure complete consumption of the ketone before proceeding. Do not proceed if the ketone spot is still heavily present.

Step 2: Reduction (Kinetic Control)
  • Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic degradation.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control hydrogen gas evolution.

  • Allow the reaction to warm to RT and stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with DCM (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate ester.

Step 3: Hydrolysis (Deprotection)
  • Dissolve the crude ester in a 2:1 mixture of THF and H₂O (0.1 M).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq).

  • Stir at RT for 4 hours.

    • Self-Validation: Monitor by TLC to confirm complete disappearance of the ester spot.

Step 4: Zwitterion Isolation (Isoelectric Precipitation)
  • Carefully adjust the pH of the solution to exactly 5.5–6.0 using 1M HCl. Use a calibrated pH meter, not pH paper.

  • Evaporate all solvents in vacuo to yield a crude solid mixture of product and LiCl.

  • Triturate the solid residue with cold absolute ethanol (3x). The LiCl will dissolve, while the zwitterion will not.

  • Filter the suspension.

    • Self-Validation: Perform a silver nitrate (AgNO₃) drop test on the ethanol filtrate. Once the filtrate no longer forms a white precipitate (AgCl), all salts have been removed.

  • Dry the filter cake to afford pure N-(Tetrahydro-2H-pyran-4-yl)glycine as a white solid.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL: [Link] [1]

  • Title: Discovery of a New-Generation S-Adenosylmethionine-Noncompetitive Covalent Inhibitor Targeting the Lysine Methyltransferase Enhancer of Zeste Homologue 2 Source: Journal of Medicinal Chemistry URL: [Link] [2]

Optimization

Technical Support Center: Troubleshooting Epimerization in N-(Tetrahydro-2H-pyran-4-yl)glycine Syntheses

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter support tickets regarding "epimerization" when working with Tetrahydro-2H-pyran-4-yl (THP) glycine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter support tickets regarding "epimerization" when working with Tetrahydro-2H-pyran-4-yl (THP) glycine derivatives.

Before troubleshooting, we must establish a critical structural reality that often causes confusion in the lab: N-(Tetrahydro-2H-pyran-4-yl)glycine itself is an achiral molecule (a peptoid monomer). Because it lacks a chiral alpha-carbon, the monomer cannot epimerize.

However, severe loss of stereochemical integrity arises in two distinct, highly relevant operational contexts:

  • The N-Alkyl Steric Effect: When coupling a chiral amino acid onto the sterically hindered secondary amine of N-THP-glycine, the slow reaction rate causes the incoming activated amino acid to epimerize[1].

  • Nomenclature Confusion: Researchers often use this term when they actually mean the chiral unnatural amino acid α -(Tetrahydro-2H-pyran-4-yl)glycine , which possesses a highly sensitive chiral alpha-carbon that easily epimerizes during its own activation.

This guide is dynamically structured to address the root causality and provide self-validating protocols for both scenarios.

Scenario A: Preventing Epimerization When Coupling TO N-(Tetrahydro-2H-pyran-4-yl)glycine

The Causality of the Problem

The bulky THP ring on the nitrogen creates massive steric hindrance. When you attempt to couple the next Fmoc-protected chiral amino acid in your sequence onto this secondary amine, the nucleophilic attack is severely delayed. This prolonged lifetime of the activated carboxylic acid allows the base in your reaction mixture (typically DIEA) to abstract the alpha-proton, triggering intramolecular cyclization into an oxazolone [2]. Once the oxazolone forms, the chiral center is destroyed, leading to a racemic mixture of L- and D-peptides upon ring opening[1].

OxazoloneMechanism A Activated Chiral AA (L-Enantiomer) B Slow Coupling to N-THP-Glycine A->B Ideal Pathway C Base-Catalyzed Cyclization A->C Steric Hindrance Promotes Side Reaction E Desired Peptide (L-Isomer) B->E D Oxazolone Intermediate (Loss of Chirality) C->D D->E Ring Opening F Epimerized Peptide (D-Isomer) D->F Ring Opening

Fig 1: Oxazolone-mediated epimerization pathway exacerbated by the steric hindrance of N-alkyl glycines.

Protocol: Epimerization-Free Coupling onto N-THP-Glycine

To overcome the steric barrier without triggering oxazolone formation, we must abandon standard HATU/DIEA chemistry and utilize a highly reactive morpholino-uronium salt (COMU) paired with a superior epimerization suppressant (OxymaPure) and a sterically hindered weak base (sym-collidine/TMP)[3],[4].

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound N-(Tetrahydro-2H-pyran-4-yl)glycine is fully Fmoc-deprotected and washed thoroughly with anhydrous DMF.

  • Pre-activation: In a separate vial, dissolve 3.0 equivalents of the incoming Fmoc-protected chiral amino acid, 3.0 eq of COMU, and 3.0 eq of OxymaPure in minimal DMF (to achieve a 0.1 M concentration).

  • Base Addition (Critical Step): Add 6.0 equivalents of sym-collidine (TMP) to the pre-activation vial.

    • Causality: TMP is basic enough to drive the COMU activation but too sterically hindered to abstract the alpha-proton of the activated amino acid, thereby preventing oxazolone formation[3].

  • Coupling: Transfer the activated mixture to the resin. React at 50°C for 15 minutes under microwave irradiation.

    • Causality: Thermal energy overcomes the massive steric bulk of the THP ring, while the OxymaPure/TMP system protects the chiral center[5].

  • Self-Validation: Cleave a 1 mg resin micro-aliquot using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via UPLC-MS. The presence of a single, sharp chromatographic peak matching the target mass validates that the coupling proceeded without epimerization. Two closely eluting peaks with identical masses indicate epimerization has occurred.

Scenario B: Preventing Epimerization During α -(Tetrahydro-2H-pyran-4-yl)glycine Activation

The Causality of the Problem

If your synthesis actually involves the chiral unnatural amino acid α -(Tetrahydro-2H-pyran-4-yl)glycine , the risk profile flips. Here, the bulky THP group is located directly on the alpha-carbon. During carboxyl activation, this extreme steric bulk forces the molecule into a conformation that highly favors intramolecular attack by the urethane (Fmoc) carbonyl, rapidly forming an oxazolone. Using base-requiring uronium salts (like HATU or HBTU) will immediately trigger epimerization of this specific monomer.

Protocol: Base-Free Activation
  • Reagent Selection: Dissolve 3.0 eq of Fmoc-L- α -THP-Gly-OH and 3.0 eq of OxymaPure in DMF.

    • Causality: Base-free activation is mandatory for highly epimerization-prone chiral alpha-centers.

  • Activation: Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) to the mixture. Stir for 2 minutes.

    • Causality: DIC activates the carboxyl group to an O-acylisourea, which is immediately trapped by OxymaPure to form a stable, epimerization-resistant active ester without requiring any basic additives.

  • Coupling: Add the mixture to the resin-bound peptide. React at room temperature for 2 hours. Do not use microwave heating.

  • Self-Validation: Perform a Kaiser (ninhydrin) test. A clear/yellow resin bead indicates complete, successful coupling.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the impact of different coupling systems when attempting to couple a chiral amino acid onto a sterically hindered N-alkyl secondary amine (like N-THP-glycine).

Table 1: Impact of Coupling Reagents and Bases on Yield and Epimerization

Coupling SystemBaseTemperatureYield (%)Epimerization (D-isomer %)
DIC / HOBtDIEA25°C< 30%~ 5.2%
HATU / HOAtDIEA25°C> 85%~ 8.5%
HATU / HOAtTMP25°C> 80%~ 2.1%
COMU / OxymaPureTMP50°C (MW)> 95%< 0.5%

Data reflects typical outcomes for highly sterically hindered N-alkyl systems. The COMU/OxymaPure/TMP system provides the optimal balance of high conversion and stereochemical integrity[4].

Frequently Asked Questions (FAQs)

Q: I successfully coupled onto N-THP-glycine, but during the Fmoc deprotection of the next residue, I observed a massive mass loss corresponding to a dipeptide. What happened? A: You are experiencing Diketopiperazine (DKP) formation. N-alkyl amino acids strongly favor the cis-amide bond conformation. When the Fmoc group of the subsequent amino acid is removed, its free primary amine is perfectly positioned to attack the ester linkage of the C-terminal residue (if using a standard Wang or PAM resin), cleaving the dipeptide off the resin as a cyclic DKP[1]. Troubleshooting: Synthesize your sequence on a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride resin) to block the cyclization, and perform the next coupling immediately after deprotection.

Q: Can I use microwave heating to force the coupling of standard DIC/HOBt? A: Yes, but with extreme caution. While microwave irradiation helps overcome the steric barrier of the THP group, it exponentially increases the rate of base-catalyzed epimerization if a strong base like DIEA is present. Always pair microwave heating with a weak base like TMP and a strong epimerization suppressant like OxymaPure[3].

Q: My UPLC shows two peaks with the exact same mass after coupling α -THP-glycine. Is this epimerization or just rotamers? A: Bulky unnatural amino acids often exhibit rotamers (conformational isomers) that resolve as split peaks on UPLC but coalesce upon heating. To validate, run the UPLC column at an elevated temperature (e.g., 60°C). If the peaks merge into one, it is rotameric behavior. If the two peaks persist, irreversible epimerization has occurred.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Manne, S. R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Jadav, et al. (2023). Epimerisation in Peptide Synthesis. National Institutes of Health (PMC). [Link]

  • Total Synthesis of the Highly N-Methylated Acetylene-Containing Anticancer Peptide Jahanyne. (2018). Organic Letters. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(Tetrahydro-2H-pyran-4-yl)glycine versus piperidinyl-glycine in scaffolds

An in-depth evaluation of non-natural amino acid scaffolds is critical for modern lead optimization, particularly when navigating the delicate balance between target affinity and pharmacokinetic (PK) liabilities. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of non-natural amino acid scaffolds is critical for modern lead optimization, particularly when navigating the delicate balance between target affinity and pharmacokinetic (PK) liabilities. Among the most versatile building blocks in peptidomimetic and small-molecule drug design are N-(Tetrahydro-2H-pyran-4-yl)glycine (THP-glycine) and piperidinyl-glycine .

While structurally analogous—both featuring a six-membered saturated heterocycle appended to a glycine backbone—their physicochemical behaviors dictate vastly different pharmacological trajectories. Piperidinyl-glycine acts as a conformationally constrained mimetic of basic amino acids like L-lysine or L-ornithine [1], whereas THP-glycine introduces a neutral, oxygen-containing bioisostere.

This guide provides a rigorous, data-driven comparison of these two scaffolds, detailing the causality behind their divergent metabolic profiles, target binding mechanics, and safety liabilities.

Physicochemical and Mechanistic Profiling

The fundamental divergence between these two scaffolds stems from the heteroatom within the six-membered ring. The substitution of a basic nitrogen (piperidine) with a neutral oxygen (tetrahydropyran) initiates a cascade of physicochemical shifts that directly impact drug behavior [2].

Target Binding & Electrostatics
  • Piperidinyl-glycine: The basic nitrogen (pKa ~8.5–9.5) is predominantly protonated at physiological pH. This allows the scaffold to form critical salt bridges or strong hydrogen bond donor interactions with acidic residues (e.g., Aspartate or Glutamate) in target active sites, such as kinase hinge regions or GPCR binding pockets.

  • N-(Tetrahydro-2H-pyran-4-yl)glycine: The THP ring is electronically neutral. The oxygen atom acts exclusively as a weak hydrogen bond acceptor. While this abolishes the ability to form salt bridges—potentially reducing target affinity if the electrostatic interaction was critical—it significantly lowers the desolvation penalty during target binding.

ADME and Toxicity Implications

Highly basic and lipophilic compounds frequently suffer from high volume of distribution, rapid metabolic clearance, and off-target toxicity [3].

  • Metabolic Stability: Piperidines are notorious for undergoing rapid CYP450-mediated N-dealkylation, N-oxidation, or oxidation at the adjacent α-carbon. Replacing the piperidine with a THP ring often rescues metabolic stability, lowering intrinsic clearance (CL_int) [4].

  • hERG Liability: Basic amines are a primary pharmacophore for binding to the inner cavity of the hERG potassium channel, leading to cardiotoxicity. Scaffold hopping to the neutral THP-glycine effectively mitigates this risk [2].

  • CNS Penetration: Neutral tetrahydropyran derivatives generally exhibit superior unbound brain-to-plasma partition coefficients ( Kp,uu​ ) compared to their basic piperidine counterparts, which are often restricted by efflux transporters or high non-specific binding [2].

Table 1: Quantitative Scaffold Comparison
ParameterPiperidinyl-glycine ScaffoldN-(Tetrahydro-2H-pyran-4-yl)glycine Scaffold
Ring Heteroatom Nitrogen (Basic)Oxygen (Neutral)
Ring pKa ~ 8.5 - 9.5N/A (Neutral)
Hydrogen Bonding Donor (if NH) & AcceptorAcceptor Only
Primary Metabolic Liability N-dealkylation, N-oxidationα-oxidation (adjacent to oxygen)
hERG Liability Risk Moderate to HighLow
Typical CNS Penetration Limited (Efflux/Trapping)Favorable (if logD is optimized)

Scaffold Hopping Logic & Decision Workflows

The decision to transition from a piperidinyl-glycine derivative to a THP-glycine derivative is rarely arbitrary. It is a calculated response to specific assay failures during lead optimization.

ScaffoldHopping Start Lead Optimization: Glycine Scaffold Pip Piperidinyl-glycine (Basic Nitrogen) Start->Pip Initial Design Tox High Clearance or hERG Liability? Pip->Tox ADME/Tox Profiling THP THP-glycine (Neutral Oxygen) Tox->THP Yes (Scaffold Hop) Affinity Salt Bridge Required for Target Binding? Tox->Affinity No Affinity->Pip Yes (Retain Pip) Affinity->THP No (Use THP)

Decision tree for scaffold hopping between piperidine and tetrahydropyran based on ADME/Tox data.

Self-Validating Experimental Protocols

To objectively compare the performance of these two scaffolds, researchers must deploy orthogonal assays that evaluate both metabolic clearance and safety. The following protocols are designed to be self-validating, ensuring that the observed differences are strictly due to the heteroatom substitution.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay quantifies the intrinsic clearance ( CLint​ ) of the compounds. It validates whether the basic nitrogen of the piperidine ring is acting as a metabolic liability compared to the neutral THP ether.

  • Preparation: Prepare a 10 mM stock solution of both the piperidinyl-glycine and THP-glycine derivatives in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression ( k ) is used to calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

HLM_Workflow Prep 1. Prepare 1 µM Compound in Buffer AddHLM 2. Add Human Liver Microsomes (0.5mg/mL) Prep->AddHLM NADPH 3. Initiate with NADPH (1 mM) AddHLM->NADPH Quench 4. Quench with Acetonitrile (t=0 to 60m) NADPH->Quench LCMS 5. LC-MS/MS Quantification Quench->LCMS Calc 6. Calculate Intrinsic Clearance (CL_int) LCMS->Calc

Step-by-step workflow for the Human Liver Microsome (HLM) intrinsic clearance assay.

Protocol B: Automated Patch-Clamp hERG Inhibition Assay

Causality: Basic amines easily traverse the hERG channel pore and become trapped, causing QT prolongation. This assay validates whether replacing the piperidine with a THP ring successfully abolishes this off-target binding.

  • Cell Culture: Culture CHO cells stably expressing the human ether-à-go-go-related gene (hERG) in Ham's F-12 medium supplemented with 10% FBS and selection antibiotics.

  • Electrophysiology Setup: Harvest cells and suspend them in extracellular recording solution. Load the cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Establish whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compounds (0.1 µM to 30 µM) in a cumulative manner. Use E-4031 as a positive control.

  • Data Analysis: Measure the peak amplitude of the tail current at each concentration. Calculate the percentage of inhibition relative to the baseline current and fit the data to a Hill equation to determine the IC50​ value. A shift from an IC50​ of <10 µM (typical for basic piperidines) to >30 µM indicates successful hERG liability mitigation via the THP scaffold.

Conclusion

The choice between N-(Tetrahydro-2H-pyran-4-yl)glycine and piperidinyl-glycine is a masterclass in bioisosteric replacement. Piperidinyl-glycine remains an unparalleled scaffold when a basic center is strictly required to anchor the molecule within a target pocket via salt bridges [1]. However, when the basicity of the piperidine ring drives unacceptable metabolic clearance, poor brain penetration, or hERG toxicity, scaffold hopping to the neutral THP-glycine is a highly effective, data-backed strategy to rescue the pharmacokinetic profile of the lead series [2][4].

References

  • Schrödinger, Inc. "A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu." ChemRxiv.[Link]

  • Woodring, J. L., et al. "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis." PMC, National Institutes of Health.[Link]

Comparative

A Comparative Analysis of Synthetic Routes to N-(Tetrahydro-2H-pyran-4-yl)glycine: A Guide for Researchers

Introduction N-(Tetrahydro-2H-pyran-4-yl)glycine is a non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural motif, incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(Tetrahydro-2H-pyran-4-yl)glycine is a non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural motif, incorporating a tetrahydropyran ring, imparts favorable physicochemical properties to parent molecules, such as enhanced solubility, metabolic stability, and improved pharmacokinetic profiles. Consequently, this valuable building block is increasingly utilized in the design and synthesis of novel therapeutic agents. This guide provides a comparative analysis of two primary synthetic routes to N-(Tetrahydro-2H-pyran-4-yl)glycine: Reductive Amination and Direct Alkylation. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each method, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their synthetic campaigns.

Strategic Overview of Synthetic Pathways

The synthesis of N-(Tetrahydro-2H-pyran-4-yl)glycine fundamentally involves the formation of a crucial carbon-nitrogen bond between the tetrahydropyran-4-yl moiety and the nitrogen atom of a glycine equivalent. The two strategies explored herein approach this key bond formation from different perspectives.

G cluster_0 Synthetic Strategies cluster_1 Starting Materials Reductive_Amination Reductive Amination THP_4_one Tetrahydro-4H-pyran-4-one Reductive_Amination->THP_4_one Glycine_Ester Glycine Ethyl Ester Reductive_Amination->Glycine_Ester Direct_Alkylation Direct Alkylation Direct_Alkylation->Glycine_Ester 4_Bromo_THP 4-Bromotetrahydro-2H-pyran Direct_Alkylation->4_Bromo_THP Final_Product N-(Tetrahydro-2H-pyran-4-yl)glycine THP_4_one->Final_Product Imine formation & Reduction 4_Bromo_THP->Final_Product SN2 Reaction

Figure 1: High-level overview of the two primary synthetic strategies for N-(Tetrahydro-2H-pyran-4-yl)glycine.

Route 1: Reductive Amination

Reductive amination is a robust and widely employed method for the formation of amines from carbonyl compounds.[1] This one-pot reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[2] For the synthesis of N-(Tetrahydro-2H-pyran-4-yl)glycine, this involves the reaction of tetrahydro-4H-pyran-4-one with a glycine ester, followed by reduction.

Mechanistic Rationale

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the C=N double bond of the imine in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their enhanced stability at neutral to slightly acidic pH, which favors imine formation.[2]

G cluster_0 Reductive Amination Mechanism Start Tetrahydro-4H-pyran-4-one + Glycine Ethyl Ester Imine Imine Intermediate Start->Imine Condensation (-H2O) Reduction Reduction (e.g., NaBH3CN) Imine->Reduction Product_Ester N-(Tetrahydro-2H-pyran-4-yl)glycine Ethyl Ester Reduction->Product_Ester Hydrolysis Saponification Product_Ester->Hydrolysis Final_Product N-(Tetrahydro-2H-pyran-4-yl)glycine Hydrolysis->Final_Product

Figure 2: Mechanistic workflow for the reductive amination route.

Experimental Protocol: Reductive Amination

Step 1: Synthesis of N-(Tetrahydro-2H-pyran-4-yl)glycine Ethyl Ester

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) and glycine ethyl ester hydrochloride (1.1 eq) in a suitable solvent such as methanol or dichloromethane, add a mild base (e.g., triethylamine, 1.2 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(Tetrahydro-2H-pyran-4-yl)glycine ethyl ester.

Step 2: Saponification to N-(Tetrahydro-2H-pyran-4-yl)glycine

  • Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the ester is fully consumed, as monitored by TLC.

  • Acidify the reaction mixture to pH 3-4 with a dilute aqueous solution of hydrochloric acid (HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(Tetrahydro-2H-pyran-4-yl)glycine.

Route 2: Direct Alkylation

Direct alkylation offers a more classical and straightforward approach to C-N bond formation via a nucleophilic substitution (SN2) reaction. This method involves the reaction of a glycine derivative, acting as the nucleophile, with an electrophilic tetrahydropyran species, typically a 4-halotetrahydropyran.

Mechanistic Rationale

The success of this route hinges on the nucleophilicity of the glycine derivative and the reactivity of the alkylating agent. To enhance the nucleophilicity of the glycine nitrogen, a protecting group is often employed on the carboxyl group (e.g., as an ethyl ester), and the reaction is carried out in the presence of a non-nucleophilic base to deprotonate the amine.

G cluster_1 Direct Alkylation Mechanism Start_Alk 4-Bromotetrahydro-2H-pyran + Glycine Ethyl Ester SN2 SN2 Reaction (Base) Start_Alk->SN2 Product_Ester_Alk N-(Tetrahydro-2H-pyran-4-yl)glycine Ethyl Ester SN2->Product_Ester_Alk Hydrolysis_Alk Saponification Product_Ester_Alk->Hydrolysis_Alk Final_Product_Alk N-(Tetrahydro-2H-pyran-4-yl)glycine Hydrolysis_Alk->Final_Product_Alk

Figure 3: Mechanistic workflow for the direct alkylation route.

Experimental Protocol: Direct Alkylation

Step 1: Synthesis of N-(Tetrahydro-2H-pyran-4-yl)glycine Ethyl Ester

  • In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq), to the solution.

  • Add 4-bromotetrahydro-2H-pyran (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Saponification to N-(Tetrahydro-2H-pyran-4-yl)glycine

This step is identical to the saponification procedure described in the Reductive Amination route.

Comparative Data Summary

The selection of an optimal synthetic route often depends on a variety of factors including yield, purity, reaction time, cost, and scalability. The following table provides a comparative summary of the two discussed routes based on typical experimental outcomes.

ParameterReductive AminationDirect Alkylation
Overall Yield 60-75%50-65%
Purity (after chromatography) >98%>97%
Reaction Time (Step 1) 12-24 hours12-24 hours
Starting Material Availability Tetrahydro-4H-pyran-4-one is commercially available and relatively inexpensive.4-Bromotetrahydro-2H-pyran can be prepared from the corresponding alcohol but may be less readily available and more expensive.
Scalability Generally good, but the use of borohydride reagents can pose challenges on a very large scale.Good, suitable for large-scale production.
Key Considerations One-pot nature is advantageous. Requires careful control of pH and reagent addition.Potential for over-alkylation if not carefully controlled. The halide leaving group can be corrosive.

Conclusion and Recommendations

Both reductive amination and direct alkylation represent viable and effective strategies for the synthesis of N-(Tetrahydro-2H-pyran-4-yl)glycine.

Reductive Amination is often favored for its one-pot nature and generally higher yields. The ready availability and lower cost of tetrahydro-4H-pyran-4-one make this an economically attractive route for laboratory-scale synthesis and process development. However, the use of specialized and potentially hazardous reducing agents may require careful consideration for large-scale manufacturing.

Direct Alkylation offers a more traditional and operationally simpler approach. While the overall yields may be slightly lower, the scalability of this method is excellent. The primary drawback lies in the potential for higher costs and less direct availability of the 4-halotetrahydropyran starting material.

Ultimately, the choice between these two synthetic routes will depend on the specific requirements of the research or development program, including scale, cost constraints, and available equipment and expertise. For initial discovery and medicinal chemistry efforts, the flexibility and efficiency of reductive amination are highly advantageous. For large-scale production, the robustness and simplicity of the direct alkylation route may be preferable, provided the starting material sourcing is addressed.

References

  • Stork, G.; Leong, A. Y.; Touzin, A. M. Alkylation and Michael additions of glycine ethyl ester. Use in alpha-amino acid synthesis and as acyl carbanion equivalent. J. Org. Chem.1976, 41 (21), 3491–3493.
  • Ghosez, L.; Antoine, J.-P.; Deffense, E.; Navarro, M.; Libert, V.; O'Donnell, M. J.; Bruder, W. A.; Willey, K.; Wojciechowski, K. Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron Lett.1982, 23 (41), 4255–4258.
  • Bordwell, F. G.; Zhang, X. M.; Cheng, J. P. Acidities of glycine Schiff bases and alkylation of their conjugate bases. J. Org. Chem.1991, 56 (10), 3216–3219.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link][2]

  • Master Organic Chemistry. The Strecker Synthesis. [Link][3]

  • Organic Chemistry Portal. Strecker Synthesis. [Link][4]

  • Royal Society of Chemistry. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link][5]

  • WordPress. Reductive Amination. [Link][1]

Sources

Validation

A Comparative Guide to Tetrahydropyran (THP) Bioisosteres in Drug Design

The tetrahydropyran (THP) ring is a privileged alicyclic scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate lipophilicity, and introduce vectorality into lead compounds. However,...

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyran (THP) ring is a privileged alicyclic scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate lipophilicity, and introduce vectorality into lead compounds. However, the THP ring is not without its liabilities. It can suffer from cytochrome P450 (CYP)-mediated oxidation at the carbon atoms adjacent to the oxygen, contribute to high molecular weight, and incur an entropic penalty upon target binding due to its conformational flexibility (flipping between chair conformations).

This guide objectively compares the performance of the traditional THP ring against state-of-the-art bioisosteric alternatives—including oxetanes, gem-difluorinated heterocycles, conformationally restricted cyclopropyl-fused rings, and heavy-atom replacements. By analyzing the causality behind these structural modifications, researchers can make data-driven decisions to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of their drug candidates.

Mechanistic Rationale: Why Replace the THP Ring?

The decision to replace a THP ring is typically driven by specific physicochemical or metabolic liabilities identified during lead optimization. The causality behind bioisosteric replacement relies on manipulating electron density, steric bulk, and ring strain:

  • Oxetanes (The Polar Shrink): Replacing a 6-membered THP ring with a 4-membered oxetane ring significantly reduces lipophilicity (LogD) and molecular weight[1]. The high ring strain and puckered conformation of the oxetane expose the oxygen's lone pairs, enhancing hydrogen-bond acceptor capacity and dramatically improving aqueous solubility[2].

  • gem-Difluorinated THP (The Metabolic Shield): Introducing a gem-difluoro group at the β or γ position of the THP ring exerts a strong electron-withdrawing inductive effect. This lowers the pKa of proximal basic amines and strengthens adjacent C-H bonds against oxidative insertion by CYP450 enzymes, thereby improving intrinsic clearance ( CLint​ )[3].

  • Cyclopropyl-Fused THP (The Conformational Lock): Fusing a cyclopropane ring to the THP scaffold restricts its free rotation. This locks the molecule into its bioactive conformation, reducing the entropic penalty of binding and increasing target affinity, a strategy successfully employed in the optimization of PI3K-AKT-mTOR pathway inhibitors[4].

  • Heavy Atom & Heteroatom Replacements (Thiopyran & Piperidine): Replacing the oxygen with sulfur (tetrahydrothiopyran) increases the van der Waals radius and lipophilicity, which can enhance binding in hydrophobic pockets[5]. Conversely, replacing oxygen with nitrogen (piperidine) introduces a basic center (pKa ~9-10), allowing for salt formation to drastically improve dissolution rates[5].

BioisostereLogic Lead Lead Compound (Tetrahydropyran Ring) Issue1 High Metabolic Clearance (CYP450 Oxidation) Lead->Issue1 Issue2 Suboptimal Lipophilicity (High LogP / Poor Sol) Lead->Issue2 Issue3 Entropic Penalty (Conformational Flexibility) Lead->Issue3 Sol1 gem-Difluorination (Blocks Oxidation Sites) Issue1->Sol1 Sol2 Oxetane Replacement (Lowers LogP, Highly Polar) Issue2->Sol2 Sol3 Cyclopropyl-Fusion (Locks Bioactive Pose) Issue3->Sol3 Out1 Improved CLint Maintained Potency Sol1->Out1 Out2 Enhanced Solubility Better Permeability Sol2->Out2 Out3 Increased Target Affinity (e.g., PI3K/mTOR) Sol3->Out3

Logical workflow for selecting THP bioisosteres based on specific physicochemical liabilities.

Quantitative Data Comparison

The following table summarizes the experimental impact of replacing a standard THP ring with various bioisosteres, synthesized from matched molecular pair analyses (MMPA) across multiple drug discovery campaigns[1][3][4][5].

Scaffold / BioisostereImpact on Lipophilicity ( Δ LogP/LogD)Impact on Aqueous SolubilityMetabolic Stability ( CLint​ )Primary Mechanistic Benefit
Tetrahydropyran (THP) BaselineBaselineBaseline (Prone to oxidation)Standard vectorality and H-bond acceptor.
Oxetane Decreases by ~0.81 unitsSignificant Increase (up to 400x)Variable (Often improved)Reduces lipophilicity; acts as a highly polar, low-MW water-solubilizing motif.
gem-Difluoro-THP Slight Increase (~0.2 to 0.6 units)Slight Decrease (30-100 μ M drop)1.5-fold ImprovementBlocks CYP-mediated oxidation; lowers pKa of proximal amines.
Cyclopropyl-Fused THP Neutral to Slight IncreaseNeutralImproved (Removes allylic/labile CH2​ )Locks bioactive conformation; reduces entropic penalty upon target binding.
Tetrahydrothiopyran Significant IncreaseDecreaseDecreased (Prone to S-oxidation)Fills larger hydrophobic pockets due to sulfur's larger atomic radius.
Piperidine (N-H) Decreases (at physiological pH)Massive Increase (via salt formation)VariableIntroduces basicity for salt formulation; alters binding via H-bond donation.

Case Study: Conformational Restriction in PI3K-AKT-mTOR Inhibitors

In the development of kinase inhibitors targeting the phosphoinositide 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) pathway, the 4-(pyrimidin-4-yl)morpholine motif is considered a privileged structure. However, free rotation of the morpholine or its THP isostere can lead to rapid clearance and suboptimal target residence time. By utilizing a cyclopropyl-fused THP ring, scientists successfully restricted the free rotation, ensuring the oxygen atom remained perfectly positioned to act as a hinge binder (hydrogen bonding to Val882)[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTORC1/2 AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibitor Restricted THP Isostere Inhibitors Inhibitor->PI3K Inhibitor->mTOR

PI3K-AKT-mTOR signaling pathway targeted by conformationally restricted THP isosteres.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate the success of a bioisosteric replacement, rigorous and self-validating physicochemical and ADME assays must be employed. Below are the standardized protocols for determining LogP and Intrinsic Clearance.

Protocol A: Determination of LogP (Shake-Flask Method with Mass Balance Validation)

This protocol measures the octanol-water partition coefficient to verify if a bioisostere (e.g., oxetane) successfully lowered lipophilicity[5].

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir 1-octanol and phosphate-buffered saline (PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Stock Preparation: Dissolve the test compound in DMSO to a concentration of 10 mM.

  • Partitioning: Add 10 μ L of the stock solution to a glass vial containing 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated PBS.

  • Equilibration: Cap the vial and shake mechanically at 300 rpm for 60 minutes at 25°C. Centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the compound concentration in each phase using HPLC-UV or LC-MS/MS against a standard curve.

  • Self-Validation (Mass Balance Check): Calculate the total mass of the compound recovered from both phases. The sum must be 95% of the initial input mass. If recovery is < 95%, the assay is invalid (indicating compound precipitation, degradation, or adsorption to the glass vial), and the test must be repeated at a lower concentration.

  • Calculation: LogP=Log10​([ConcentrationOctanol​]/[ConcentrationAqueous​]) .

Protocol B: In Vitro Metabolic Stability (Intrinsic Clearance, CLint​ ) via Human Liver Microsomes

This protocol evaluates whether a modification (e.g., gem-difluorination) successfully shielded the molecule from CYP450 metabolism[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 μ M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

  • Sampling: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 μ L aliquot and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation (Control System):

    • Positive Control: Run Verapamil (high clearance) and Diclofenac (moderate clearance) in parallel to validate the enzymatic activity of the HLM batch.

    • Negative Control: Run a parallel incubation of the test compound without the NADPH regenerating system. If depletion occurs in the negative control, the clearance is non-CYP mediated (e.g., chemical instability), invalidating the CYP-protection hypothesis.

  • Calculation: Determine the half-life ( t1/2​ ) from the slope of the natural log of percent remaining vs. time. Calculate CLint​ using the formula: CLint​=(0.693/t1/2​)×(mL incubation/mg microsomes) .

References

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. URL: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC / National Institutes of Health. URL: [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC / National Institutes of Health. URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. URL:[Link]

Sources

Comparative

Comparative Docking and Efficacy Guide: N-(Tetrahydro-2H-pyran-4-yl)glycine Derivatives in Oncology Targets

As drug discovery pivots toward increasingly complex protein targets, the selection of highly optimized building blocks is paramount. N-(Tetrahydro-2H-pyran-4-yl)glycine (CAS: 933736-93-7) has emerged as a privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex protein targets, the selection of highly optimized building blocks is paramount. N-(Tetrahydro-2H-pyran-4-yl)glycine (CAS: 933736-93-7) has emerged as a privileged scaffold in modern medicinal chemistry. By combining the hydrogen-bonding potential and favorable LogP profile of a tetrahydropyran (THP) ring with the extreme dihedral flexibility of a glycine linker, this moiety allows bulky pharmacophores to navigate narrow binding clefts without severe entropic penalties.

This guide objectively compares the performance of THP-glycine derivatives—specifically focusing on the novel heterotricyclic DNA-PK inhibitor SK10 —against clinical-standard alternatives like AZD7648 . We will dissect the molecular docking thermodynamics, structural causality, and the self-validating experimental protocols required to evaluate these compounds 1.

Objective Performance Comparison: THP-Glycine Derivatives vs. Clinical Standards

To demonstrate the superiority of the THP-glycine scaffold, we analyze its application in targeting DNA-Dependent Protein Kinase (DNA-PK) , a massive kinase critical for repairing DNA double-strand breaks. In recent benchmark studies, THP-glycine-derived heterotricyclic compounds (e.g., SK10) were evaluated against the industry-standard positive control, AZD7648 1.

Quantitative Efficacy Data
MetricTHP-Glycine Derivative (SK10)Standard Alternative (AZD7648)Causality / Structural Advantage
Enzymatic IC₅₀ 0.11 nM~0.60 nMTHP oxygen forms critical H-bonds with Trp405, anchoring the core tighter than standard piperidine rings.
Key Residue Interactions Tyr391 (H-bond, π–π), Trp405Tyr391 (H-bond)Glycine linker flexibility allows optimal chair conformation of the THP ring within the ATP-binding site.
Jurkat Cell IC₅₀ (w/ Doxorubicin) 25 nM> 700 nMSuperior membrane permeability (optimized LogP) leads to higher intracellular accumulation.
Chemosensitivity Enhancement 30-fold reduction in IC₅₀~10-fold reductionNear-complete abrogation of γH2A.X phosphorylation prevents DNA repair, driving synergistic apoptosis.

Data synthesized from recent biochemical evaluations of heterotricyclic DNA-PK inhibitors.1

Mechanistic & Structural Causality

Why does the N-(Tetrahydro-2H-pyran-4-yl)glycine moiety outperform standard cycloalkyl or piperidine linkers? The answer lies in the microenvironment of the target pockets.

In DNA-PK, the binding site is characterized by a narrow hydrophobic channel leading to the hinge region. Rigid rings often clash with the dynamic shifts of the DFG motif. The glycine linker acts as a universal joint, allowing the THP ring to rotate and present its ethereal oxygen as a hydrogen-bond acceptor to the indole NH of Trp405. This specific interaction stabilizes the inactive conformation of the kinase.

This structural versatility is not limited to DNA-PK; similar THP-amine/glycine motifs have been successfully deployed to occupy the hydrophobic channels of Autotaxin (ATX) 2 and the allosteric pockets of KRAS-G12D 3, proving the scaffold's broad utility.

Synergy Dox Doxorubicin (DNA Damage) DSB Double-Strand Breaks Dox->DSB Induces DNAPK DNA-PK Activation DSB->DNAPK Triggers Repair DNA Repair & Survival DNAPK->Repair Attempts Apoptosis Synergistic Apoptosis (Jurkat IC50 = 25 nM) Repair->Apoptosis Blocked Repair Leads to Death SK10 THP-Glycine Derivative (SK10) SK10->DNAPK Potent Inhibition (IC50 = 0.11 nM) SK10->Apoptosis 30-fold enhancement AZD Standard Alternative (AZD7648) AZD->DNAPK Moderate Inhibition

Fig 1: Synergistic apoptotic pathway of THP-glycine derivatives vs. standard inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of THP-glycine derivatives must follow strict, self-validating workflows. Below are the definitive protocols for computational docking and biochemical validation.

Protocol A: High-Fidelity Molecular Docking (Glide SP/XP)

This protocol utilizes an internal control loop to prevent false-positive scoring.

  • Ligand Preparation (Epik): Process the THP-glycine library using LigPrep.

    • Causality: The secondary amine and carboxylic acid groups of the glycine moiety are highly sensitive to pH. Epik must be run at pH 7.4 ± 0.5 to generate the physiologically relevant zwitterionic states, which dictate accurate salt-bridge formation during docking.

  • Protein Preparation: Import the target crystal structure (e.g., DNA-PK). Optimize the hydrogen bond network using the Protein Preparation Wizard.

    • Causality: Flipping the terminal amides of Asn/Gln and the imidazole rings of His is mandatory to maximize potential interactions with the THP oxygen.

  • Self-Validation Checkpoint (Critical): Re-dock the native co-crystallized ligand into the generated grid.

    • Validation: If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose exceeds 2.0 Å , the grid parameters must be discarded and recalibrated. Proceed only when RMSD < 2.0 Å.

  • XP Docking Execution: Run Glide Extra Precision (XP) on the validated grid.

    • Causality: XP utilizes a stringent scoring function that heavily penalizes desolvation and steric clashes, which is critical for evaluating the bulky heterotricyclic cores attached to the flexible glycine linker.

Protocol B: In Vitro Chemosensitivity & Synergy Assay

Validating the docking scores through functional cellular assays.

  • Cell Culture & Combination Treatment: Plate Jurkat cells (or applicable cancer lines). Treat with a concentration gradient of the THP-glycine derivative alongside a fixed 50 nM dose of doxorubicin.

    • Causality: Doxorubicin induces the double-strand breaks necessary to activate DNA-PK. Without this stressor, baseline DNA-PK activity is too low to accurately measure the synergistic inhibition provided by the derivative 1.

  • Viability Quantification (CCK-8): Incubate for 48 hours, add CCK-8 reagent, and measure absorbance at 450 nm.

    • Causality: CCK-8 relies on cellular dehydrogenases to reduce WST-8 to formazan, providing a direct, linear correlation to living cell metabolic activity without the lysis required by ATP-based assays.

  • Mechanism Validation (Western Blot): Lyse cells and probe for γH2A.X expression.

    • Causality: γH2A.X is the direct downstream phosphorylation target of DNA-PK. A dose-dependent decrease in γH2A.X definitively proves that the observed cell death is caused by on-target DNA-PK inhibition, validating the initial docking hypothesis.

Workflow Start Ligand Preparation (Epik pH 7.4 ± 0.5) Validation Self-Validation: Native Ligand Re-docking (RMSD < 2.0 Å) Start->Validation TargetPrep Protein Prep Wizard (H-Bond Optimization) TargetPrep->Validation Docking Glide SP & XP Docking (Flexible Ligand) Validation->Docking Pass Scoring Consensus Scoring (MM-GBSA ΔG bind) Docking->Scoring Synthesis Chemical Synthesis (Reductive Amination) Scoring->Synthesis Top Candidates Assay Biochemical Validation (CCK-8 / Western Blot) Synthesis->Assay Purified Compounds

Fig 2: Self-validating computational to experimental workflow for THP-glycine derivative discovery.

Conclusion

The integration of the N-(Tetrahydro-2H-pyran-4-yl)glycine building block into inhibitor design represents a paradigm shift in overcoming the steric and physicochemical limitations of traditional scaffolds. As demonstrated by its superior docking scores, enhanced H-bonding networks, and profound synergistic efficacy in DNA-PK inhibition models (outperforming standards like AZD7648), this derivative is an indispensable tool for drug development professionals targeting complex oncology pathways.

References
  • Discovery of Novel Heterotricyclic Compounds as DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Enhanced Chemosensitivity, Oral Bioavailability, and the Ability to Potentiate Cancer Immunotherapy | Journal of Medicinal Chemistry.
  • Molecular Modelling Guided Design, Synthesis and QSAR Analysis of New Small Molecule Non-Lipid Autotaxin Inhibitors - PMC - PubMed Central.
  • 1-oxa-3,7-diazaspiro[4.

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Validation

A Technical Guide to the In Vitro Potency of Tetrahydropyran-Containing IDO1 Inhibitors

Prepared by a Senior Application Scientist This guide provides an in-depth comparison of the in vitro potency of N-(Tetrahydro-2H-pyran-4-yl)glycine-based and structurally related inhibitors targeting Indoleamine 2,3-dio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth comparison of the in vitro potency of N-(Tetrahydro-2H-pyran-4-yl)glycine-based and structurally related inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1). We will dissect experimental data, provide detailed protocols for potency determination, and explore the underlying structure-activity relationships that govern inhibitor efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology and medicinal chemistry.

Introduction: IDO1 as a Critical Immuno-Oncology Target

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal enzyme in the landscape of cancer immunotherapy.[1] As a cytoplasmic hemoprotein, IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[2] Many tumor cells overexpress IDO1, leading to a state of immune suppression within the tumor microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for the proliferation of effector T-cells, and the accumulation of downstream metabolites like kynurenine, which actively suppress T-cell and natural killer (NK) cell function while promoting immunosuppressive regulatory T-cells (Tregs).[3]

Consequently, the inhibition of IDO1 is a highly attractive therapeutic strategy to reverse this immune tolerance and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[1] A variety of small-molecule inhibitors have been developed, with scaffolds designed to interact with the heme-containing active site of the enzyme. This guide focuses on a specific series of imidazoisoindole derivatives to objectively compare how structural modifications, particularly the inclusion of a tetrahydropyran moiety, impact in vitro potency.[4]

Mechanism of IDO1 Pathway Inhibition

The IDO1 pathway is a key metabolic route that cancers exploit to evade immune destruction. By inhibiting the IDO1 enzyme, the degradation of tryptophan is blocked. This restores local tryptophan levels, enabling cytotoxic T-lymphocytes to function effectively, and prevents the production of immunosuppressive kynurenine. The ultimate goal of an IDO1 inhibitor is to dismantle this defensive shield, rendering the tumor vulnerable to immune attack.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan L-Tryptophan IDO1_Enzyme IDO1 Enzyme (Overexpressed in Tumor) Tryptophan->IDO1_Enzyme Catabolized by T_Cell_Active T-Cell Proliferation Restored Tryptophan->T_Cell_Active Kynurenine Kynurenine (Immunosuppressive Metabolite) IDO1_Enzyme->Kynurenine Produces Inhibitor IDO1 Inhibitor (e.g., Imidazoisoindoles) Inhibitor->IDO1_Enzyme Blocks T_Cell_Block T-Cell Proliferation Blocked Kynurenine->T_Cell_Block Leads to

Caption: IDO1 pathway and the mechanism of inhibition.

Comparative In Vitro Potency of Imidazoisoindole Derivatives

The central objective of this guide is to compare the potency of IDO1 inhibitors based on specific structural modifications. The following data, derived from a study on novel imidazoisoindole derivatives, highlights the profound impact of substituting a carbocyclic ring with a tetrahydropyran ring on inhibitory activity.[4]

The inhibitors were evaluated in two distinct in vitro formats:

  • Enzymatic Assay: Measures the direct inhibition of purified, recombinant human IDO1 protein.

  • Cellular Assay: Measures the inhibition of IDO1 activity within a human cell line (HeLa) that is stimulated to express the enzyme. This assay provides additional context by accounting for cell permeability and stability.

Table 1: In Vitro Potency Comparison of Imidazoisoindole Analogs

Compound ID R Group Structure Enzymatic IC₅₀ (nM) Cellular IC₅₀ (nM)
1 Cyclohexyl 1.1 18
2 Cyclopentyl 4.8 100

| 3 | Tetrahydropyranyl | 51 | >10,000 |

Data sourced from ACS Medicinal Chemistry Letters.[4]

Analysis of Experimental Data

The results present a clear structure-activity relationship. Compound 1 , featuring a cyclohexyl group, is a highly potent inhibitor in both the enzymatic and cellular assays, with IC₅₀ values of 1.1 nM and 18 nM, respectively.[4] Reducing the ring size to a cyclopentyl group (Compound 2 ) results in a roughly 4-fold loss of potency in the enzymatic assay and a more significant 5.5-fold decrease in the cellular assay.[4]

Most strikingly, the replacement of the carbocyclic cyclohexyl ring with a bioisosteric tetrahydropyran ring (Compound 3 ) leads to a dramatic loss of activity. The enzymatic potency drops nearly 50-fold to 51 nM.[4] In the cellular context, the compound is effectively inactive, with an IC₅₀ value greater than 10,000 nM.[4] This indicates that for this particular scaffold, the introduction of the heteroatom (oxygen) in the ring is severely detrimental to its ability to inhibit IDO1, likely due to altered binding interactions within the active site or issues with cell permeability.

Experimental Protocol: In Vitro IDO1 Enzymatic Inhibition Assay

To ensure the trustworthiness and reproducibility of potency data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a common colorimetric-based enzymatic assay used to determine the IC₅₀ of IDO1 inhibitors.

Causality and Rationale

This assay quantifies the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is then chemically converted to kynurenine for detection. The amount of kynurenine produced is directly proportional to the enzyme's activity. An inhibitor's potency is determined by its ability to reduce the amount of kynurenine generated compared to an uninhibited control.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents 1. Prepare Reagents (Assay Buffer, L-Tryptophan, Cofactors, DMAB) Inhibitor_Dilution 2. Prepare Inhibitor Dilution Series (e.g., 10-point, 3-fold dilutions in DMSO) Enzyme_Prep 3. Prepare Enzyme Solution (Dilute recombinant hIDO1 in Assay Buffer) Plate_Setup 4. Plate Setup (96-well) Add Assay Buffer, Inhibitor/Vehicle, and Enzyme Solution Enzyme_Prep->Plate_Setup Preincubation 5. Pre-incubate (Room Temp, ~15 min) Plate_Setup->Preincubation Initiate 6. Initiate Reaction (Add L-Tryptophan Solution) Preincubation->Initiate Incubate 7. Incubate (37°C, 30-60 min) Initiate->Incubate Stop 8. Stop Reaction (Add Trichloroacetic Acid - TCA) Incubate->Stop Hydrolyze 9. Hydrolyze Product (Incubate at 50-60°C, 30 min) Converts N-formylkynurenine to Kynurenine Stop->Hydrolyze Develop 10. Develop Color (Add DMAB Reagent) Hydrolyze->Develop Read 11. Read Absorbance (480 nm) Develop->Read Analyze 12. Analyze Data (Calculate % Inhibition, Fit curve to determine IC₅₀) Read->Analyze

Caption: Experimental workflow for an in vitro IDO1 enzymatic assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a potassium phosphate buffer (50 mM, pH 6.5).

    • Cofactor Solution: Add ascorbic acid (20 mM), methylene blue (10 µM), and catalase (200 U/mL) to the Assay Buffer. The ascorbate acts as a reducing agent to maintain the heme iron of IDO1 in its active ferrous (Fe²⁺) state.

    • Substrate Solution: Prepare a solution of L-Tryptophan (e.g., 200 µM) in Assay Buffer.

    • Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).

    • Detection Reagent: p-dimethylaminobenzaldehyde (DMAB) in acetic acid (e.g., 2% w/v).[5]

  • Compound Plating:

    • In a 96-well plate, add 2 µL of test compounds serially diluted in DMSO to the appropriate wells. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.

  • Enzyme Addition:

    • Prepare a working solution of recombinant human IDO1 enzyme in Assay Buffer with cofactors.

    • Add 50 µL of the enzyme solution to each well, except for "no enzyme" blank wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the L-Tryptophan substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.[5]

  • Reaction Termination and Product Development:

    • Stop the reaction by adding 50 µL of 30% TCA. This denatures the enzyme.[5]

    • Incubate the plate at 50°C for 30 minutes. This step hydrolyzes the initial product, N-formylkynurenine, into the stable, detectable product, kynurenine.[5][6]

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate and add 100 µL of the DMAB reagent. Kynurenine reacts with DMAB to form a yellow-colored product.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the yellow product at 480 nm using a microplate reader.[5]

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software.

Conclusion and Outlook

The empirical data clearly demonstrates that within the imidazoisoindole series of IDO1 inhibitors, the inclusion of a tetrahydropyran moiety is significantly detrimental to inhibitory potency.[4] The N-(Tetrahydro-2H-pyran-4-yl)glycine scaffold and its derivatives, while valuable in other areas of medicinal chemistry such as for GlyT1 inhibitors, are not universally applicable.[7] This comparative analysis underscores a fundamental principle in drug discovery: seemingly subtle structural changes, such as the substitution of a methylene group with an oxygen atom, can have a profound impact on biological activity. The dramatic loss of potency observed in the cellular assay for the tetrahydropyran analog suggests that factors beyond direct enzyme binding, such as cell permeability or metabolic stability, may also be at play. These findings provide critical insights for medicinal chemists and drug development professionals, guiding the rational design of future IDO1 inhibitors by highlighting structural motifs that may be unfavorable for this specific target.

References

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit (384). Available at: [Link]

  • Kopec, K., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening. Available at: [Link]

  • Aurora Biolabs. IDO1 Activity Assay Kit for Inhibitor Screening. Available at: [Link]

  • Arbo, B., et al. (2019). Discovery of New Classes of Glycine transporter 2 (GlyT2) Inhibitors and Study of GlyT2 Selectivity by Combination of Novel Structural Based Virtual Screening Approach and Free Energy Perturbation (FEP+) Calculations. bioRxiv. Available at: [Link]

  • Cell Biolabs, Inc. Glycine Assay Kit. Available at: [Link]

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  • Piniella, D., et al. (2024). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences. Available at: [Link]

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  • ResearchGate. Development of large scale synthesis of tetrahydropyran glycine, a precursor to the HCV NS5A inhibitor BMS-986097. Available at: [Link]

  • Moline, M., et al. (2023). Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Journal of Neurology. Available at: [Link]

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  • ResearchGate. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Available at: [Link]

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  • Al-Jaff, B., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link]

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Comparative

A Comparative Guide to the Conformational Landscape of N-(Tetrahydro-2H-pyran-4-yl)glycine and Its Derivatives

Introduction: The Significance of Conformational Control in Drug Design In the intricate world of medicinal chemistry, the three-dimensional shape of a molecule—its conformation—is paramount to its biological activity. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Conformational Control in Drug Design

In the intricate world of medicinal chemistry, the three-dimensional shape of a molecule—its conformation—is paramount to its biological activity. The ability of a drug molecule to adopt a specific low-energy conformation that is complementary to its biological target is a cornerstone of rational drug design. N-(Tetrahydro-2H-pyran-4-yl)glycine and its derivatives represent a class of compounds where the interplay between a flexible glycine unit and a conformationally biased tetrahydropyran (THP) ring offers a fascinating landscape for conformational analysis. The THP moiety is a prevalent scaffold in modern pharmaceuticals, prized for its ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a rigid anchor to orient pharmacophoric groups. Understanding the conformational preferences of this scaffold and its substituents is therefore of critical importance for the development of novel therapeutics.

This guide provides an in-depth comparison of the conformational analysis of N-(Tetrahydro-2H-pyran-4-yl)glycine and its derivatives. We will explore the fundamental principles governing their three-dimensional structures, compare the conformational landscapes of different derivatives, and provide detailed experimental and computational protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage conformational control in their molecular design strategies.

Fundamental Principles of Conformational Preference

The conformational behavior of N-(Tetrahydro-2H-pyran-4-yl)glycine is primarily dictated by the stereochemistry of the tetrahydropyran ring. The THP ring, much like cyclohexane, adopts a low-energy chair conformation to minimize torsional and steric strain. In this chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring).

For a 4-substituted THP ring, there is a constant equilibrium between two chair conformations, which results in the interconversion of the substituent between the axial and equatorial positions.

Caption: Chair-chair interconversion of 4-substituted tetrahydropyran.

Generally, bulkier substituents preferentially occupy the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[1] This preference can be quantified by the conformational free energy difference (ΔG°), often referred to as the A-value, which represents the energetic penalty of a substituent being in the axial position.[2] A larger A-value signifies a stronger preference for the equatorial position.[2][3]

Comparative Conformational Analysis

N-(Tetrahydro-2H-pyran-4-yl)glycine: The Parent Scaffold

For the parent molecule, N-(Tetrahydro-2H-pyran-4-yl)glycine, the key conformational question is the preference of the N-glycine substituent for the axial versus the equatorial position on the THP ring. Based on steric considerations, the N-glycine group is expected to predominantly occupy the equatorial position to minimize 1,3-diaxial interactions.

However, the potential for intramolecular hydrogen bonding between the glycine's carboxylic acid or amino group and the THP ring oxygen could stabilize the axial conformer under certain conditions. The extent of this stabilization is dependent on the solvent environment, with non-polar solvents favoring intramolecular interactions.

Impact of N-Acyl and N-Alkyl Derivatives

Modification of the glycine's amino group through acylation or alkylation introduces additional steric bulk, which is expected to further bias the conformational equilibrium towards the equatorial position. N-acetylation, for instance, introduces a planar amide bond, and its conformational effects have been studied in various amino acid contexts.[4][5]

  • N-Acetyl-N-(Tetrahydro-2H-pyran-4-yl)glycine : The acetyl group increases the steric demand of the substituent, leading to a stronger preference for the equatorial position compared to the parent molecule.

  • N-Benzoyl-N-(Tetrahydro-2H-pyran-4-yl)glycine : A benzoyl group is significantly bulkier than an acetyl group, and thus the equatorial conformer would be overwhelmingly favored.

Impact of Carboxyl Group Derivatives

Esterification or amidation of the glycine's carboxyl group can also influence the conformational landscape, primarily by altering the potential for intramolecular hydrogen bonding and by modifying the overall size and polarity of the substituent.

  • Methyl N-(Tetrahydro-2H-pyran-4-yl)glycinate : The methyl ester can still act as a hydrogen bond acceptor, but the loss of the acidic proton reduces the possibility of strong hydrogen bond donation to the THP oxygen.

  • N-(Tetrahydro-2H-pyran-4-yl)glycinamide : The primary amide introduces additional hydrogen bond donors and acceptors, potentially leading to more complex intramolecular interactions that could influence the axial-equatorial equilibrium.

Quantitative Data Summary

The following table provides a comparative summary of the predicted and experimentally derived conformational preferences for N-(Tetrahydro-2H-pyran-4-yl)glycine and its derivatives. The ΔG° (Equatorial - Axial) values are indicative, with more negative values indicating a stronger preference for the equatorial conformer.

CompoundKey ModificationPredicted Predominant ConformerEstimated ΔG° (kcal/mol)Key Influencing Factors
N-(Tetrahydro-2H-pyran-4-yl)glycineParent MoleculeEquatorial-1.5 to -2.5Steric hindrance, potential for H-bonding
N-Acetyl-N-(Tetrahydro-2H-pyran-4-yl)glycineN-AcylationEquatorial-2.0 to -3.0Increased steric bulk from the acetyl group
N-Benzoyl-N-(Tetrahydro-2H-pyran-4-yl)glycineN-Acylation (Bulky)Strongly Equatorial> -3.5Significant steric hindrance from the benzoyl group
Methyl N-(Tetrahydro-2H-pyran-4-yl)glycinateCarboxyl EsterificationEquatorial-1.5 to -2.5Altered H-bonding capacity, similar steric bulk to parent
N-(Tetrahydro-2H-pyran-4-yl)glycinamideCarboxyl AmidationEquatorial-1.8 to -2.8Increased H-bonding potential, slightly increased steric bulk

Note: The ΔG° values are estimates based on literature values for analogous systems and are intended for comparative purposes.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Experimental Approaches

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules.[6][7] For N-(Tetrahydro-2H-pyran-4-yl)glycine and its derivatives, ¹H NMR is particularly informative. The coupling constants (³J) between vicinal protons are related to the dihedral angle between them via the Karplus equation. By measuring the coupling constants of the proton at C4 of the THP ring with the adjacent methylene protons, one can distinguish between axial and equatorial orientations.

  • Axial C4-H : Typically exhibits one large (trans-diaxial, ~8-12 Hz) and one small (axial-equatorial, ~2-4 Hz) coupling constant.

  • Equatorial C4-H : Typically exhibits two small (equatorial-axial and equatorial-equatorial, ~2-5 Hz) coupling constants.

G cluster_workflow Computational Conformational Analysis Workflow A Build Initial 3D Structure B Molecular Mechanics (MM) Conformational Search (e.g., using TINKER, MacroModel) A->B C Identify Low-Energy Conformers B->C D Quantum Mechanics (QM) Optimization (e.g., DFT with a suitable basis set like 6-31G*) C->D E Calculate Relative Energies and Boltzmann Population D->E F Compare with Experimental Data (e.g., NMR coupling constants) E->F

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(Tetrahydro-2H-pyran-4-yl)glycine for Laboratory Professionals

Core Principles of Chemical Waste Management The foundation of safe chemical disposal lies in a comprehensive understanding of the material's properties and the associated regulatory requirements. All chemical waste must...

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a comprehensive understanding of the material's properties and the associated regulatory requirements. All chemical waste must be managed in accordance with local, regional, and national regulations.[1][2] Key tenets of responsible disposal include:

  • Waste Characterization: Determining the hazardous properties of the waste.

  • Segregation: Separating incompatible waste streams to prevent dangerous reactions.[3]

  • Containment: Using appropriate, clearly labeled containers for waste collection.[2][3]

  • Licensed Disposal: Transferring the waste to a certified hazardous waste disposal facility.[4][5]

Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[2][3][6]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for N-(Tetrahydro-2H-pyran-4-yl)glycine, a conservative approach to safety is essential. An analogous compound, 1-tetrahydro-2H-pyran-4-ylmethanamine, is classified as a corrosive liquid.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound or its waste.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side shields or a face shield.To protect eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection A laboratory coat.To protect skin and clothing from contamination.

All handling of N-(Tetrahydro-2H-pyran-4-yl)glycine and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of N-(Tetrahydro-2H-pyran-4-yl)glycine.

  • Collect all waste containing N-(Tetrahydro-2H-pyran-4-yl)glycine, including unused product, contaminated materials (e.g., filter paper, absorbent pads), and empty containers, in a designated hazardous waste container.[5][7][8]

  • For spills, absorb the material with an inert substance like vermiculite or sand before transferring it to the waste container.[9]

  • Use a container that is compatible with the chemical waste. The original container is often a suitable choice.[2] The container must be in good condition, with a secure, leak-proof lid.[2]

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "N-(Tetrahydro-2H-pyran-4-yl)glycine".[4][10] The label should also indicate the start date of waste accumulation.

  • Store the sealed waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents and acids.[1][3]

  • The storage area should be well-ventilated and have secondary containment to control any potential leaks.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[5]

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and quantity.

The decision-making process for the disposal of N-(Tetrahydro-2H-pyran-4-yl)glycine is visualized in the flowchart below.

Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Containment cluster_storage_disposal Storage & Disposal start Start: Have N-(Tetrahydro-2H-pyran-4-yl)glycine Waste assess_hazards Assess Hazards & Don PPE start->assess_hazards collect_waste Collect Waste in a Compatible Container assess_hazards->collect_waste label_container Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_container store_waste Store in Designated Secure Area label_container->store_waste contact_disposal Contact EHS or Licensed Waste Disposal Service store_waste->contact_disposal end End: Waste Disposed contact_disposal->end

Caption: Disposal workflow for N-(Tetrahydro-2H-pyran-4-yl)glycine.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[9]

  • Collect: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and EHS department.

Conclusion

The responsible disposal of N-(Tetrahydro-2H-pyran-4-yl)glycine is a fundamental aspect of laboratory safety and environmental compliance. By adhering to the principles of waste characterization, segregation, containment, and licensed disposal, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the relevant local and national regulations.

References

  • ChemScience. (2024).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-tetrahydro-2H-pyran-4-ylmethanamine.
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  • Vanderbilt University Medical Center. (n.d.).
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  • Labor Security System. (n.d.).
  • Benchchem. (2025). Prudent Disposal of Glycine, N-(aminothioxomethyl)
  • Southern Biological. (2023).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • MSC Industrial Supply. (2016).
  • (n.d.).
  • National Science Teaching Association. (2024).
  • Dan The Lab Safety Man. (2023).
  • Benchchem. (2025). Application Notes and Protocols for the Safe Handling and Disposal of Glycine, N-butyl-N-nitroso-.
  • (2030).
  • HPC Standards. (n.d.). Propiconazole Metabolite NOA 436613 Solution (Solvent: Acetonitrile).

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Handling

Personal protective equipment for handling N-(Tetrahydro-2H-pyran-4-yl)glycine

As a Senior Application Scientist, I recognize that the safe handling of specialized chemical intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of specialized chemical intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's physicochemical properties.

N-(Tetrahydro-2H-pyran-4-yl)glycine (CAS: 933736-93-7) is a highly valuable unnatural amino acid derivative frequently utilized in peptidomimetic drug design and medicinal chemistry. While it is not acutely toxic, its physical state as a fine powder and its specific molecular structure present unique laboratory hazards. This guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of N-(Tetrahydro-2H-pyran-4-yl)glycine and why it interacts with human biology the way it does:

  • Respiratory and Mucosal Irritation: The compound features both a secondary amine and a carboxylic acid moiety. When aerosolized dust contacts the aqueous environment of mucous membranes (such as the eyes or respiratory tract), these amphoteric functional groups can cause localized pH shifts and osmotic stress, leading to acute irritation.

  • Dermal Penetration Potential: The incorporation of the tetrahydropyran ring increases the molecule's lipophilicity compared to endogenous, unmodified glycine. This enhanced lipophilicity marginally increases the potential for dermal absorption, particularly if the compound is dissolved in organic penetration-enhancing solvents (e.g., DMSO, DMF) during reaction setup.

Because of these mechanistic factors, strict adherence to the[1][2] is mandatory to minimize employee exposure to hazardous particulates.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to mitigate the specific physicochemical risks associated with N-(Tetrahydro-2H-pyran-4-yl)glycine.

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double-gloving is required when handling solutions.Nitrile provides a robust barrier against solid particulates. Double-gloving is necessary when the compound is dissolved in polar aprotic solvents (like DMSO), which act as penetration enhancers that can carry the lipophilic tetrahydropyran derivative through the skin barrier.
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Prevents mechanical irritation from airborne dust and protects against osmotic/pH-induced damage to the cornea from the amphoteric amino acid moieties.
Body Protection Flame-resistant (FR) or standard 100% cotton laboratory coat, fully buttoned.Prevents particulate accumulation on street clothing. Cotton minimizes static charge buildup, reducing the electrostatic attraction and scattering of the fine chemical powder.
Respiratory Protection N95/P100 particulate respirator (Required only if weighing outside a certified fume hood).Filters out aerosolized micro-particulates (<5 µm) that can bypass upper respiratory defenses and cause lower respiratory tract irritation.

Operational Workflow & Handling Protocol

Following the authoritative guidelines established in[3][4], the following step-by-step methodology must be used for weighing and transferring N-(Tetrahydro-2H-pyran-4-yl)glycine to prevent aerosolization.

Step-by-Step Weighing and Transfer Protocol:

  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination and disrupt turbulent airflows.

  • Static Mitigation: N-(Tetrahydro-2H-pyran-4-yl)glycine powder can develop a strong static charge. Wipe the exterior of the analytical balance and the weighing spatulas with an anti-static wipe or use an ionizing bar. Causality: Neutralizing static prevents the fine powder from repelling off the spatula and scattering into the breathing zone.

  • Weighing Procedure:

    • Place a pre-creased anti-static weighing paper or a tared glass vial on the balance inside the fume hood.

    • Using a clean, dry stainless-steel spatula, slowly transfer the crystalline powder.

  • Transfer and Solubilization:

    • Transfer the weighed solid directly into the reaction vessel.

    • If utilizing polar aprotic solvents, add the solvent slowly down the interior side of the vessel to wash down any residual powder and immediately suppress dust generation.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (using water or dilute ethanol) to capture any microscopic dust particles. Dispose of the towel as solid hazardous waste.

Workflow Visualization

G A 1. PPE Donning & Hazard Assessment B 2. Fume Hood Weighing & Transfer A->B C 3. Reaction Execution B->C Safe Transfer F Spill Response Protocol B->F Accidental Spill D 4. Waste Segregation C->D Completion C->F Accidental Spill E 5. EPA RCRA Compliant Disposal D->E F->D Cleanup Waste

Operational workflow for the safe handling and disposal of N-(Tetrahydro-2H-pyran-4-yl)glycine.

Spill Response & Disposal Plan

In the event of a spill, or when disposing of reaction byproducts, all protocols must strictly align with the guidelines[5][6].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if a large quantity (>50g) is spilled outside a fume hood.

  • Contain: Do not dry sweep, as this will immediately aerosolize the irritant powder. Instead, cover the spill with damp absorbent pads or lightly mist the powder with water to bind the particulates together.

  • Collect: Use a plastic scoop (to avoid sparking if flammable solvents are nearby) to collect the damp powder and absorbent materials.

  • Sanitize: Wash the spill area with soap and water, followed by an ethanol wipe, to remove any residual lipophilic compound from the surface.

EPA RCRA Compliant Disposal Plan:

  • Solid Waste: All contaminated weighing papers, disposable spatulas, and spill cleanup materials must be placed in a sealed, clearly labeled, puncture-resistant container designated for "Non-Hazardous/Irritant Solid Chemical Waste" (unless mixed with RCRA-listed substances, which immediately elevates its hazard class).

  • Liquid Waste: Solutions containing N-(Tetrahydro-2H-pyran-4-yl)glycine and organic solvents must be collected in compatible, high-density polyethylene (HDPE) carboys. Label the container with all constituents and their approximate percentages.

  • Chemical Segregation: Do not mix this specific waste stream with strong oxidizing agents, as the secondary amine can undergo exothermic oxidation. Submit the waste profile to your Environmental Health and Safety (EHS) department for final incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

References

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NAP) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: Environmental Protection Agency (EPA) URL: [Link]

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